16-hydroxypalmitoyl-CoA
Description
Properties
Molecular Formula |
C37H66N7O18P3S |
|---|---|
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-37(2,32(49)35(50)40-18-17-27(46)39-19-21-66-28(47)16-14-12-10-8-6-4-3-5-7-9-11-13-15-20-45)23-59-65(56,57)62-64(54,55)58-22-26-31(61-63(51,52)53)30(48)36(60-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,45,48-49H,3-23H2,1-2H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1 |
InChI Key |
ROZGNNDROQHXPF-BBECNAHFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 16-Hydroxypalmitoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 16-hydroxypalmitoyl-CoA in sphingolipid metabolism. While not a canonical intermediate in the primary sphingolipid biosynthetic pathways, emerging evidence suggests its significance in the formation of a specific class of sphingolipids, the ω-hydroxyceramides. These specialized lipids are crucial for the establishment and maintenance of the epidermal permeability barrier. This document details the enzymatic synthesis of this compound, its subsequent incorporation into ceramides (B1148491), and the functional implications of the resulting ω-hydroxyceramides. Detailed experimental protocols and quantitative data, where available, are presented to facilitate further research in this area.
Introduction to Sphingolipid Metabolism and ω-Hydroxyceramides
Sphingolipids are a complex class of lipids that are integral components of eukaryotic cell membranes and play critical roles in signal transduction, cell-cell recognition, and apoptosis.[1] The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base N-acylated with a fatty acid.[2] The diversity of sphingolipids arises from variations in both the sphingoid base and the fatty acyl chain.
A unique and functionally significant modification to the fatty acyl chain is hydroxylation. While 2-hydroxy fatty acids have been extensively studied, ω-hydroxy fatty acids, which are hydroxylated at the terminal carbon of the acyl chain, are gaining attention for their specialized roles. Ceramides containing an ω-hydroxy fatty acid are termed ω-hydroxyceramides. These lipids are particularly abundant in the epidermis, where they are essential for the formation of the cornified lipid envelope, a critical component of the skin's permeability barrier.[3][4] A deficiency in ω-hydroxyceramides is linked to skin diseases such as ichthyosis and atopic dermatitis.[3]
This guide focuses on the metabolism of this compound, the activated form of 16-hydroxypalmitic acid (an ω-hydroxy fatty acid), and its role as a precursor for the synthesis of C16 ω-hydroxyceramides.
Biosynthesis of this compound and its Incorporation into Ceramides
The synthesis of C16 ω-hydroxyceramides from this compound is a multi-step process involving ω-hydroxylation of a C16 fatty acid, its activation to a CoA thioester, and subsequent condensation with a sphingoid base.
ω-Hydroxylation of Palmitic Acid
The initial step is the hydroxylation of palmitic acid (a C16 saturated fatty acid) at its terminal (ω or 16th) carbon to form 16-hydroxypalmitic acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 (CYP) monooxygenases.[5][6] Specifically, members of the CYP4 family are known to be fatty acid ω-hydroxylases.[7] While the primary substrates for some well-characterized ω-hydroxylases like CYP4F22 are ultra-long-chain fatty acids (≥C28), other CYP4 isoforms can act on shorter chain fatty acids.[8][9] The total rate of metabolite formation by human liver microsomes has been shown to decrease with increasing alkyl chain length from C12 to C16.[10]
Activation to this compound
Following its synthesis, 16-hydroxypalmitic acid must be activated to its CoA thioester, this compound, to be utilized in ceramide synthesis. This activation is catalyzed by acyl-CoA synthetases.
Ceramide Synthesis
The final step is the N-acylation of a sphingoid base (e.g., sphinganine (B43673) or sphingosine) with this compound. This reaction is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of different chain lengths.[11] CerS5 and CerS6 are known to have a high selectivity for palmitoyl-CoA (C16:0-CoA).[8][10][12] It is therefore highly probable that these isoforms are also responsible for the synthesis of C16 ω-hydroxyceramides from this compound. The lack of CerS3 in mice leads to a complete loss of ω-hydroxyceramides with ultra-long-chain fatty acids, highlighting the critical role of specific CerS isoforms in the synthesis of these specialized lipids.[11]
Signaling Pathways and Logical Relationships
The synthesis of C16 ω-hydroxyceramides is an offshoot of the main de novo ceramide synthesis pathway. The following diagrams illustrate the key enzymatic steps and logical flow.
References
- 1. EC 2.3.1.291 [iubmb.qmul.ac.uk]
- 2. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPH08245337A - Cosmetic composition containing ceramides and method of using the same - Google Patents [patents.google.com]
- 4. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid tissue composition in mice fed diets containing varying levels of Omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipid content of human adipose tissue: relationship to adiponectin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide synthase 5 (house mouse) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of a eukaryotic ceramide synthase complex | The EMBO Journal [link.springer.com]
Enzymatic Regulation of 16-Hydroxypalmitoyl-CoA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic regulation of 16-hydroxypalmitoyl-CoA, a key intermediate in fatty acid metabolism. The synthesis of this molecule is primarily governed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies through omega-hydroxylation of palmitoyl-CoA. Its degradation involves a multi-step pathway initiated by hydrolysis and followed by sequential oxidation and peroxisomal β-oxidation. This document details the enzymes involved, their kinetic properties, the signaling pathways that regulate their expression, and experimental protocols for their study. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in this area.
Introduction
This compound is a critical metabolite in the omega (ω)-oxidation pathway of fatty acids. This pathway, while historically considered a minor route for fatty acid catabolism compared to beta-oxidation, is increasingly recognized for its importance in various physiological and pathological states, including inflammation, hypertension, and cancer[1]. The enzymatic control of this compound levels is a key determinant of the flux through this pathway and the production of downstream signaling molecules. This guide provides an in-depth examination of the synthesis and degradation of this compound and the regulatory networks that govern these processes.
Synthesis of this compound
The formation of this compound is catalyzed by the omega-hydroxylation of palmitoyl-CoA. This reaction is primarily carried out by members of the cytochrome P450 superfamily, specifically the CYP4A and CYP4F subfamilies, which are located in the endoplasmic reticulum[2].
Key Enzymes in Synthesis
-
Cytochrome P450 4A11 (CYP4A11): A major fatty acid ω-hydroxylase in human liver and kidney, CYP4A11 efficiently catalyzes the ω-hydroxylation of medium to long-chain fatty acids[3].
-
Cytochrome P450 4F2 (CYP4F2): Also expressed in the liver and kidney, CYP4F2 is another key enzyme involved in the ω-hydroxylation of fatty acids and other lipids[4][5].
Quantitative Data for Synthesis Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (min⁻¹) or kcat (min⁻¹) | Source |
| CYP4A11 | Lauric Acid | ~189 | ~67 | [6] |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 | [7] |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 | [7] |
Table 1: Kinetic Parameters of Key Synthesis Enzymes for Fatty Acid Substrates.
Degradation of this compound
The degradation of this compound is a multi-step process involving several enzymes and cellular compartments. The pathway proceeds through deacylation, two oxidation steps, and finally, peroxisomal β-oxidation of the resulting dicarboxylic acid.
Key Enzymes in Degradation
-
Palmitoyl-CoA Hydrolase (Acyl-CoA Thioesterase - ACOT): These enzymes catalyze the hydrolysis of acyl-CoAs to the free fatty acid and Coenzyme A. ACOT8 has been shown to be active on long-chain dicarboxylyl-CoA esters[8]. MBLAC2 is another enzyme with palmitoyl-CoA hydrolase activity[9].
-
Alcohol Dehydrogenase (ADH): Following deacylation, the resulting 16-hydroxypalmitate (B1240633) is oxidized to 16-oxopalmitate. Class I human alcohol dehydrogenases have been shown to oxidize 16-hydroxyhexadecanoic acid[10].
-
Aldehyde Dehydrogenase (ALDH): 16-oxopalmitate is further oxidized to hexadecanedioic acid by an aldehyde dehydrogenase. The ALDH3A2 isoform is known to oxidize long-chain aliphatic aldehydes[11].
-
Dicarboxylyl-CoA Synthetase: Hexadecanedioic acid is activated to its CoA ester, hexadecanedioyl-CoA, by a microsomal dicarboxylyl-CoA synthetase[12].
-
Peroxisomal Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of peroxisomal β-oxidation. ACOX1 isoform 2 has been shown to be active against 1,16-hexadecanodioyl-CoA[13].
Quantitative Data for Degradation Enzymes
Specific kinetic data for the enzymes involved in the degradation of this compound and its metabolites are limited. The following table summarizes available data for related substrates.
| Enzyme | Substrate | Km | Vmax or kcat | Source |
| Palmitoyl-CoA Hydrolase (rat brain) | Palmitoyl-CoA | 1.8 µM | - | [14] |
| Human Class I ADH (γγ isoenzyme) | 16-Hydroxyhexadecanoic acid | ~0.02 mM | ~4 min⁻¹ | [10] |
| Dicarboxylyl-CoA Synthetase (rat liver) | Dodecanedioic acid | - | 2 µmol/min/g | [12] |
| ACOT8 | Dodecanedioyl-CoA | High Affinity | High Activity | [8] |
Table 2: Kinetic Parameters of Key Degradation Enzymes.
Regulatory Signaling Pathways
The expression of the key enzymes responsible for the synthesis of this compound is tightly regulated at the transcriptional level by nuclear receptors and other transcription factors.
Regulation of CYP4A11
The expression of the CYP4A11 gene is primarily regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Fasting and PPARα agonists, such as fibrates, lead to a 2- to 3-fold increase in hepatic CYP4A11 mRNA and protein levels[15][16]. This induction is dependent on the presence of functional PPARα. Conversely, growth hormone has been shown to down-regulate CYP4A11 expression[15].
Regulation of CYP4F2
The CYP4F2 gene is regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) . Statins, which are inhibitors of HMG-CoA reductase, lead to the activation of SREBP-2, which in turn upregulates the expression of CYP4F2[4]. Two SREBP binding sites have been identified in the promoter region of the CYP4F2 gene[4].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Measurement of CYP4A11/CYP4F2 ω-Hydroxylase Activity
This protocol is adapted from methods used for measuring lauric acid hydroxylation and can be applied to palmitoyl-CoA.
Principle: The enzymatic reaction is carried out using radiolabeled palmitoyl-CoA. The product, 16-hydroxy-palmitoyl-CoA, is separated from the substrate by reverse-phase high-performance liquid chromatography (HPLC) and quantified by radiometric detection.
Materials:
-
Human liver microsomes or recombinant CYP4A11/CYP4F2
-
[¹⁴C]-Palmitoyl-CoA
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol
-
Perchloric acid
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
0.1 mg/mL liver microsomes or a specified amount of recombinant enzyme
-
NADPH regenerating system
-
[¹⁴C]-Palmitoyl-CoA (final concentration to be varied for kinetic analysis, e.g., 1-100 µM)
-
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 20 µL of 2 M perchloric acid.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and 2 mM perchloric acid to 100% methanol.
-
Detection: In-line radiometric detector.
-
-
Data Analysis: Quantify the peak corresponding to 16-hydroxy-[¹⁴C]-palmitoyl-CoA. Calculate the rate of product formation and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Measurement of Alcohol Dehydrogenase Activity
This protocol is a spectrophotometric assay based on the reduction of NAD⁺.
Principle: The oxidation of 16-hydroxypalmitate to 16-oxopalmitate by alcohol dehydrogenase is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Materials:
-
16-hydroxypalmitate (substrate)
-
Purified alcohol dehydrogenase or cell/tissue lysate
-
NAD⁺
-
Sodium pyrophosphate buffer (pH 8.8)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
1.5 mL of 0.1 M Sodium pyrophosphate buffer (pH 8.8)
-
0.5 mL of 16-hydroxypalmitate solution (concentration to be varied for kinetic analysis)
-
1.0 mL of 0.025 M NAD⁺ solution
-
-
Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-4 minutes to reach thermal equilibrium and establish a baseline reading.
-
Initiation of Reaction: Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Data Acquisition: Immediately mix and record the increase in absorbance at 340 nm for 3-5 minutes.
-
Data Analysis: Calculate the initial rate of reaction (ΔA₃₄₀/minute) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/minute. Determine kinetic parameters by plotting the rate against substrate concentration.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.
Principle: this compound is extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry using selected reaction monitoring (SRM).
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Internal standard (e.g., [¹³C₁₆]-16-hydroxypalmitoyl-CoA)
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a suitable buffer.
-
Add the internal standard.
-
Precipitate proteins with cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualization of Pathways and Workflows
Conclusion
The enzymatic regulation of this compound levels is a complex process involving a dedicated set of synthesis and degradation enzymes, all under the control of key metabolic transcription factors. This guide has provided a detailed overview of the current knowledge in this field, including the identities of the key enzymes, their known kinetic properties, and the signaling pathways that govern their expression. The provided experimental protocols offer a starting point for researchers to further investigate the role of this compound in health and disease. Further research is warranted to elucidate the specific kinetic parameters of all enzymes in the pathway with their respective substrates and to fully uncover the physiological and pathological significance of this metabolic route.
References
- 1. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of human cytochrome P450 4F2 expression by sterol regulatory element-binding protein and lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP4F2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metallo-β-lactamase domain-containing protein 2 is S-palmitoylated and exhibits acyl-CoA hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | ALDH3A2-1 oxidises HD2NAL to PALM [reactome.org]
- 12. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diseases.jensenlab.org [diseases.jensenlab.org]
- 14. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opposing roles of peroxisome proliferator-activated receptor alpha and growth hormone in the regulation of CYP4A11 expression in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Metabolic Crossroads of 16-Hydroxypalmitoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-hydroxypalmitoyl-CoA, a product of omega-oxidation of palmitic acid, stands at a critical metabolic juncture. Its fate within the cell is determined by a series of enzymatic conversions that vary significantly across different cell types, leading to a diverse array of downstream metabolites with distinct physiological roles. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its conversion to hexadecanedioic acid and subsequent peroxisomal β-oxidation. We present available quantitative data, detailed experimental protocols for studying its metabolism, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The omega-oxidation of long-chain fatty acids is a crucial metabolic pathway that becomes particularly important under conditions where β-oxidation is impaired. This pathway initiates with the hydroxylation of the terminal methyl group of a fatty acid, such as palmitic acid, to form an omega-hydroxy fatty acid. 16-hydroxypalmitic acid is subsequently activated to its CoA ester, this compound, the central molecule of interest in this guide. The metabolic journey of this compound is primarily dictated by its cellular location and the enzymatic machinery present in different cell types, most notably hepatocytes, renal proximal tubule cells, and keratinocytes.
The Core Metabolic Pathway of this compound
The metabolism of this compound proceeds through a two-step oxidation to form a dicarboxylic acid, which is then further metabolized via peroxisomal β-oxidation.
Omega-Oxidation in the Endoplasmic Reticulum
The initial steps of omega-oxidation occur in the smooth endoplasmic reticulum.[1]
-
Hydroxylation: Palmitoyl-CoA is first hydroxylated at the omega (ω) carbon by a member of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies, to form this compound.[2] This reaction requires NADPH and molecular oxygen.
-
Oxidation to Aldehyde: The hydroxyl group of this compound is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase (ADH).[2]
-
Oxidation to Carboxylic Acid: The resulting aldehyde is further oxidized to a dicarboxylic acid, hexadecanedioyl-CoA, by a fatty aldehyde dehydrogenase (FALDH).[3][4]
Peroxisomal β-Oxidation of Hexadecanedioyl-CoA
Once formed, hexadecanedioyl-CoA is transported to peroxisomes for chain-shortening via β-oxidation.[5][6] This process is distinct from mitochondrial β-oxidation and involves a different set of enzymes. The chain-shortening continues until medium-chain dicarboxylic acids are produced, which can then be further metabolized.[5]
Quantitative Data on Enzyme Kinetics
While specific kinetic data for this compound is limited, data for homologous enzymes and related substrates provide valuable insights. It's important to note that kinetic parameters can vary significantly depending on the specific isozyme and experimental conditions.
| Enzyme Class | Substrate | Isozyme(s) | Km (µM) | Vmax or kcat | Cell/Tissue Source | Reference |
| Alcohol Dehydrogenase (ADH) | 16-Hydroxyhexadecanoic acid | Class I isoenzymes | 100-1000 fold lower than for ethanol | - | Human Liver | [7] |
| Fatty Aldehyde Dehydrogenase (FALDH) | Long-chain fatty aldehydes (C6-C24) | ALDH3A2 | Broad substrate specificity | - | Human | [3][4] |
| Peroxisomal β-oxidation | [U-14C]hexadecanedionoyl-mono-CoA | - | Substrate inhibition >35 µM | - | Rat Liver Peroxisomes | [5] |
Cell-Type Specific Metabolic Fate
The metabolic fate of this compound exhibits significant variation across different cell types, reflecting their specialized physiological roles.
Hepatocytes (Liver Cells)
In hepatocytes, the omega-oxidation pathway is a key route for the detoxification and metabolism of excess fatty acids.[1] The resulting dicarboxylic acids are efficiently chain-shortened in peroxisomes. In human liver, the activation of hexadecanedioic acid occurs in both mitochondrial and microsomal fractions, with an activity of approximately 0.5 µmol/min/g wet weight of tissue.[8]
Renal Proximal Tubule Cells (Kidney Cells)
The kidney is another major site of omega-oxidation.[1] In renal proximal tubule cells, this pathway is crucial for the metabolism of fatty acids and the regulation of lipid homeostasis. Mitochondrial dysfunction in these cells can lead to disturbances in fatty acid metabolism, contributing to renal interstitial fibrosis.[9]
Keratinocytes (Skin Cells)
In keratinocytes, fatty acid metabolism is intricately linked to the formation and maintenance of the skin barrier. While direct studies on this compound are scarce, it is known that keratinocytes actively metabolize fatty acids.[10] Omega-hydroxy fatty acids are important components of ceramides, which are essential for skin barrier function. The metabolism of fatty acids, including potential products of omega-oxidation, can influence keratinocyte differentiation.[11][12]
Signaling Roles of Downstream Metabolites
The dicarboxylic acids produced from the metabolism of this compound are not merely metabolic intermediates but are also emerging as signaling molecules, particularly through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).
Dicarboxylic Acids as PPAR Agonists
Dicarboxylic acids can act as ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[13][14] Activation of PPARα by dicarboxylic acids can lead to the upregulation of genes encoding for fatty acid oxidation enzymes, creating a feed-forward mechanism.[14] Medium-chain fatty acids have been shown to be selective PPARγ activators and pan-PPAR partial agonists.[15]
Experimental Protocols
Primary Human Keratinocyte Culture
This protocol outlines the basic steps for culturing primary human epidermal keratinocytes.
-
Media Preparation: Prepare Keratinocyte Growth Medium supplemented with the necessary growth factors.
-
Thawing Cells: Rapidly thaw cryopreserved keratinocytes in a 37°C water bath.
-
Seeding: Plate the cells in culture flasks at a density of 5,000-10,000 cells/cm².
-
Incubation: Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Media Change: Change the medium every 2-3 days.
-
Subculture: Passage the cells when they reach 70-80% confluency using trypsin/EDTA solution.
Isolation of Peroxisomes from Cultured Cells
This protocol describes a method for isolating peroxisomes using differential and density gradient centrifugation.[7][16]
-
Cell Harvesting: Harvest cultured cells and wash with PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 25,000 x g) to pellet a fraction enriched in peroxisomes and mitochondria.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet and layer it onto a density gradient (e.g., OptiPrep™ or Nycodenz).
-
Centrifuge at high speed (e.g., 100,000 x g) for several hours.
-
Collect the fraction corresponding to the density of peroxisomes.
-
-
Purity Assessment: Assess the purity of the isolated peroxisomes by Western blotting for marker proteins (e.g., PMP70 for peroxisomes, cytochrome c for mitochondria).
LC-MS/MS Analysis of Dicarboxylic Acids
This protocol provides a general workflow for the quantification of dicarboxylic acids in biological samples.[17][18][19]
-
Sample Preparation:
-
Extraction: Extract lipids and metabolites from cell pellets or tissues using a suitable solvent system (e.g., methanol/water).
-
Derivatization (Optional but Recommended): Derivatize the carboxylic acid groups to enhance ionization efficiency and chromatographic separation.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Set specific precursor-to-product ion transitions for each dicarboxylic acid of interest.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dicarboxylic acid standards.
-
Quantify the dicarboxylic acids in the samples by comparing their peak areas to the standard curve.
-
Conclusion and Future Directions
The metabolic fate of this compound is a complex and cell-type-specific process with implications for cellular energy homeostasis, detoxification, and signaling. While the core enzymatic steps have been elucidated, a significant need remains for more detailed quantitative data, particularly regarding the kinetic parameters of the involved enzymes with this specific substrate and the precise flux through the pathway in different cellular contexts. Future research employing advanced metabolomic and flux analysis techniques will be crucial to unravel the intricate regulation of this pathway and its contribution to both health and disease. A deeper understanding of the signaling roles of the resulting dicarboxylic acids may also open new avenues for therapeutic intervention in metabolic and inflammatory disorders.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular localization of hexadecanedioic acid activation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Profiling and In Vitro Assessment of the Immunomodulatory Effects of Hydrodistillation-Derived Extracts from the Fruticose Lichen Pseudevernia furfuracea (L.) Zopf. on Human Lymphocytes [mdpi.com]
- 10. Fatty acid metabolism in human keratinocytes cultivated at an air-medium interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid metabolism studies of human epidermal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Normalization of essential-fatty-acid-deficient keratinocytes requires palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 18. longdom.org [longdom.org]
- 19. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note for the Quantification of 16-Hydroxypalmitoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Long-chain acyl-Coenzyme A (LC-CoA) molecules, including hydroxylated species like this compound, are critical intermediates in lipid metabolism. Their accurate quantification is essential for understanding various physiological and pathological processes, such as fatty acid oxidation disorders and insulin (B600854) resistance.[1][2] This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis. The methodology is adapted from established procedures for long-chain acyl-CoAs and provides the high selectivity and sensitivity required for metabolic research and drug development.[2][3]
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below. The workflow is designed to ensure efficient extraction and accurate quantification while minimizing analyte degradation and matrix interference.
Detailed Experimental Protocol
This protocol is based on methods validated for similar long-chain acyl-CoAs.[2][3] Optimization may be required depending on the specific biological matrix and instrumentation used.
Materials and Reagents
-
This compound standard (or custom synthesis)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA[3]
-
HPLC-grade acetonitrile, methanol (B129727), and water[4]
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH)[1][2]
-
5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)[5][6]
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Curve and Internal Standard Preparation
-
Stock Solutions : Prepare a 1 mg/mL stock solution of this compound and the internal standard (e.g., C17:0-CoA) in a methanol:water (1:1, v/v) solution.
-
Working Standards : Create a series of working standard solutions by serially diluting the stock solution to prepare a calibration curve, typically ranging from low ng/mL to high ng/mL concentrations.[1]
-
Internal Standard Spiking Solution : Prepare a working solution of the internal standard at a fixed concentration (e.g., 50 ng/mL) in the extraction solvent.
Sample Preparation Protocol
-
Homogenization : Homogenize approximately 50-100 mg of frozen tissue or a cell pellet in a cold phosphate (B84403) buffer.
-
Protein Precipitation : To the homogenate, add the internal standard solution and a protein precipitation agent. An effective method is the addition of 5-sulfosalicylic acid (SSA), which does not require removal by SPE before analysis.[5] Alternatively, use an organic solvent like acetonitrile.
-
Centrifugation : Vortex the mixture thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Extraction :
-
Option A (Direct Injection) : If using SSA, the supernatant can potentially be directly injected for analysis after filtration.[5]
-
Option B (SPE) : For cleaner extracts, perform Solid Phase Extraction. Condition a C18 SPE cartridge with methanol, followed by water. Load the supernatant, wash with a low-percentage methanol solution (e.g., 10% methanol), and elute the acyl-CoAs with methanol.[2][7]
-
-
Final Step : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with ammonium hydroxide).[3]
LC-MS/MS Instrumental Parameters
Liquid Chromatography (LC) Conditions
The separation is typically achieved using a reversed-phase column at a high pH to ensure good peak shape for the polar CoA head group.[2][3]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 15 mM Ammonium Hydroxide (pH ~10.5) |
| Mobile Phase B | Acetonitrile with 15 mM Ammonium Hydroxide |
| Gradient | Start at 20% B, ramp to 95% B over 5-10 min, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25-40 °C[3][7] |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
Quantification is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM).[1][2]
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | ~3.5 kV[1] |
| Capillary Temp. | ~275-325 °C[1][8] |
| Sheath Gas | ~40-45 arbitrary units[1][8] |
| Collision Gas | Argon at ~1.2-1.5 mTorr[1] |
| Collision Energy | ~30-45 eV (Requires optimization)[1][3] |
SRM Transitions for Quantification
The most common fragmentation for acyl-CoAs in positive ESI mode is a characteristic neutral loss of the 507.0 Da phosphopantetheine moiety.[3][9]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| This compound | m/z 1022.5 | m/z 515.5 |
| C17:0-CoA (Internal Std.) | m/z 1018.5 | m/z 511.5 |
Note: Exact masses should be confirmed by infusion of a standard.
Method Performance and Data Presentation
A validated method should demonstrate high sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for LC-MS/MS-based acyl-CoA quantification methods.[2]
| Performance Metric | Typical Value |
| Linearity (R²) | > 0.99[9] |
| Dynamic Range | 3+ orders of magnitude[9] |
| Limit of Quantification (LOQ) | ~5 fmol on-column[9] |
| Intra-run Precision (%CV) | 1.2 - 4.4%[2] |
| Inter-run Precision (%CV) | 2.6 - 12.2%[2] |
| Accuracy (%) | 94.8 - 110.8%[2] |
Metabolic Context of this compound
This compound is a substrate for peroxisomal β-oxidation, a pathway that catabolizes very long-chain fatty acids, dicarboxylic acids, and hydroxylated fatty acids.[10] This pathway is distinct from mitochondrial β-oxidation and is crucial for lipid homeostasis.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust framework for the quantification of this compound in biological samples. By employing a stable isotope-labeled internal standard, a reversed-phase C18 column with a high-pH mobile phase, and SRM-based detection, this protocol enables accurate measurement of this key lipid metabolite. This analytical tool is highly valuable for researchers investigating fatty acid metabolism, peroxisomal disorders, and related therapeutic interventions.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucd.ie [ucd.ie]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of an Enzymatic Assay for 16-Hydroxypalmitoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-hydroxypalmitoyl-CoA is an omega-hydroxylated long-chain fatty acyl-CoA molecule. It is derived from palmitic acid, a common saturated fatty acid, through a hydroxylation reaction often catalyzed by cytochrome P450 enzymes.[1][2][3] This molecule serves as a key intermediate in various metabolic pathways, including the synthesis of structural biopolymers like cutin in plants and as a substrate for both mitochondrial and peroxisomal β-oxidation in animals.[2][4] The ability to accurately quantify this compound is crucial for studying lipid metabolism, diagnosing certain metabolic disorders, and for the development of therapeutics targeting fatty acid oxidation pathways.
This document provides a detailed protocol for a coupled enzymatic assay to determine the concentration of this compound. The primary method described is a sensitive spectrophotometric assay based on the activity of a long-chain acyl-CoA oxidase.
Metabolic Context of this compound
This compound is situated at a key juncture in fatty acid metabolism. Its formation and subsequent breakdown are critical for cellular energy and structural integrity.
Caption: Metabolic fate of this compound.
Assay Principle
The proposed assay is a coupled enzymatic reaction that can be measured spectrophotometrically. The methodology is adapted from established assays for other long-chain acyl-CoA molecules.[5][6][7]
-
Reaction 1 (Specificity): A long-chain acyl-CoA oxidase (ACOX) specifically recognizes and oxidizes this compound. This reaction produces 2,3-enoyl-16-hydroxypalmitoyl-CoA and hydrogen peroxide (H₂O₂).
-
Reaction 2 (Detection): The H₂O₂ produced in the first reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate. In this protocol, 4-aminoantipyrine (B1666024) (4-AAP) and phenol (B47542) are used, which react to form a quinoneimine dye with a strong absorbance at 500-550 nm.[7][8] The intensity of the color produced is directly proportional to the amount of this compound in the sample.
Caption: Principle of the coupled spectrophotometric assay.
Experimental Workflow
The overall workflow for the assay is straightforward, involving sample preparation, reaction setup, incubation, and final measurement.
Caption: Step-by-step workflow for the enzymatic assay.
Detailed Experimental Protocol: Spectrophotometric Assay
This protocol is designed for a 96-well plate format for high-throughput analysis but can be scaled for single cuvette measurements.
Required Materials
-
This compound (for standards)
-
Long-chain acyl-CoA oxidase (ACOX)
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
MES or Potassium Phosphate Buffer (pH 7.5-8.0)
-
Triton X-100
-
Microplate reader capable of measuring absorbance at 500-550 nm
-
96-well clear flat-bottom plates
-
Incubator
Reagent Preparation
Prepare stock solutions and a final reaction cocktail. It is recommended to prepare the reaction cocktail fresh on the day of the assay.
| Reagent | Stock Concentration | Final Assay Concentration | Solvent/Buffer |
| Buffer | 100 mM MES, pH 8.0 | 45-50 mM | Deionized Water |
| 4-AAP | 1.6 mM | 0.70 mM | Buffer |
| Phenol | 22 mM | 9.6 mM | Buffer |
| HRP | 1000 units/mL | 10-15 units/mL | Buffer |
| Triton X-100 | 10% (v/v) | 0.05-0.1% (v/v) | Deionized Water |
| ACOX | 10 units/mL | 0.015 - 0.03 units/mL | Buffer |
| Substrate | 1 mM | 0 - 100 µM | Deionized Water |
Table 1: Reagent concentrations for the spectrophotometric assay. Final concentrations are based on a typical 200 µL reaction volume and are adapted from similar assays.[7]
Reaction Cocktail Preparation (for one 96-well plate):
-
Combine buffer, 4-AAP stock, Phenol stock, HRP stock, and Triton X-100 stock.
-
Mix well. This cocktail will be added to the wells before the sample and enzyme.
Assay Procedure
-
Standard Curve: Prepare a serial dilution of this compound in deionized water to create standards ranging from 0 to 100 µM.
-
Plate Setup:
-
Add 150 µL of the Reaction Cocktail to each well of a 96-well plate.
-
Add 20 µL of your standard or sample to the appropriate wells.
-
Include a "Blank" well containing 20 µL of the sample buffer instead of the sample. This will be used to subtract background absorbance.
-
-
Reaction Initiation:
-
Prepare a dilute solution of ACOX in cold buffer.
-
Initiate the reaction by adding 30 µL of the ACOX solution to each well.
-
-
Incubation:
-
Immediately place the plate in a microplate reader set to 30°C.
-
Incubate for 20-40 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
Measurement:
-
Measure the absorbance at 520 nm. The reaction can also be monitored kinetically by taking readings every 1-2 minutes.
-
Data Analysis
-
Correct for Background: Subtract the absorbance value of the blank from all standard and sample readings.
-
Plot Standard Curve: Plot the corrected absorbance values for the standards against their known concentrations (µM).
-
Determine Sample Concentration: Use the linear regression equation from the standard curve to calculate the concentration of this compound in your samples.
Assay Performance and Characteristics
The performance of this assay should be validated to ensure accuracy and reliability. The following table outlines typical parameters based on similar long-chain acyl-CoA assays.
| Parameter | Expected Value/Range | Notes |
| Wavelength (λmax) | 500 - 550 nm | Dependent on the specific chromogen used. |
| Assay Type | Endpoint or Kinetic | Kinetic is preferred for determining enzyme activity. |
| Temperature | 30 - 37 °C | Optimal temperature should be determined for the specific ACOX used. |
| Linear Detection Range | ~0.5 - 100 µM | May vary based on path length and incubation time. |
| Incubation Time | 20 - 40 minutes | Should be within the linear phase of the reaction. |
| Sensitivity (LOD) | ~0.3 - 0.5 µM | Can be improved by using a fluorometric detection method. |
Table 2: Typical performance characteristics for a coupled acyl-CoA oxidase assay.
Alternative Protocol: Fluorometric Assay
For samples with very low concentrations of this compound, a fluorometric assay offers significantly higher sensitivity. This method also relies on the ACOX/HRP coupled reaction but uses a fluorogenic substrate.
Principle: HRP catalyzes the oxidation of a non-fluorescent substrate, such as 4-hydroxyphenylacetic acid or Amplex Red, into a highly fluorescent product (e.g., resorufin).[9][10]
Brief Protocol:
-
Replace 4-AAP and Phenol in the Reaction Cocktail with a suitable fluorogenic substrate (e.g., 50 µM Amplex Red) and Resorufin for the standard curve.
-
Follow the same procedure for adding samples and initiating the reaction.
-
Incubate, protecting the plate from light.
-
Measure fluorescence using an appropriate excitation/emission wavelength pair (e.g., 530 nm excitation / 585 nm emission for Amplex Red).[11]
-
Calculate concentration based on a standard curve of the fluorescent product (e.g., Resorufin).
Troubleshooting
-
High Background Signal:
-
Cause: Contaminating H₂O₂ in reagents or auto-oxidation of substrates.
-
Solution: Prepare fresh reagents. Include a control well without the ACOX enzyme to measure non-enzymatic color/fluorescence development.
-
-
Low Signal or No Activity:
-
Cause: Inactive enzyme (ACOX or HRP), incorrect pH, or presence of inhibitors in the sample.
-
Solution: Verify enzyme activity with a positive control substrate (e.g., palmitoyl-CoA). Check the pH of the buffer. Dilute the sample to reduce inhibitor concentration.
-
-
Non-linear Standard Curve:
-
Cause: Substrate depletion at high concentrations or reaction reaching saturation.
-
Solution: Reduce incubation time or dilute standards to stay within the linear range of the assay.
-
Disclaimer: This protocol is a guideline adapted from established methods for similar molecules. It should be optimized and validated for your specific experimental conditions, including the source of enzymes and purity of the this compound standard.
References
- 1. Human Metabolome Database: Showing metabocard for 16-Hydroxyhexadecanoic acid (HMDB0006294) [hmdb.ca]
- 2. Juniperic acid - Wikipedia [en.wikipedia.org]
- 3. 16-Hydroxyhexadecanoic acid | 506-13-8 | Benchchem [benchchem.com]
- 4. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A spectrophotometric method for the determination of free fatty acid in serum using acyl-coenzyme A synthetase and acyl-coenzyme A oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Use of 16-Hydroxypalmitoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 16-hydroxypalmitoyl-CoA, an omega-hydroxylated long-chain acyl-CoA, as a substrate in a variety of cell culture experiments. This document outlines the metabolic fate of this molecule, suggests experimental protocols, and presents potential research applications.
Introduction
This compound is the activated form of 16-hydroxypalmitic acid, a long-chain fatty acid hydroxylated at the omega (ω) position. In cellular metabolism, the addition of Coenzyme A (CoA) primes fatty acids for various biochemical reactions. As an activated fatty acid, this compound is a key intermediate in peroxisomal and mitochondrial beta-oxidation[1]. The study of its effects in cell culture can provide valuable insights into lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases. The free cytosolic concentration of long-chain acyl-CoA esters is typically maintained at a very low level, in the low nanomolar range, to prevent cellular toxicity and maintain metabolic homeostasis[2].
Applications in Cell Culture
The use of this compound as a substrate in cell culture experiments can be applied to several research areas:
-
Studying Peroxisomal and Mitochondrial Beta-Oxidation: As a direct substrate for beta-oxidation, it can be used to investigate the activity and regulation of this metabolic pathway in various cell types[1].
-
Investigating Metabolic Diseases: Dysregulation of fatty acid oxidation is implicated in numerous metabolic disorders. This compound can be used to model aspects of these conditions in vitro.
-
Drug Discovery: Screening for compounds that modulate the metabolism of this compound can lead to the discovery of new therapeutic agents for metabolic diseases.
-
Understanding Cellular Signaling: Long-chain acyl-CoAs and their metabolites can act as signaling molecules, influencing gene expression and cellular processes[3][4][5][6].
Data Presentation
The following table summarizes the effects of palmitate, a closely related saturated fatty acid, on gene expression in H9c2 cardiac cells. This data can serve as a reference for designing experiments with this compound, which may elicit similar or distinct responses.
| Gene | Function | Fold Change with Palmitate Treatment | Reference |
| SREBP1a | Transcription factor for lipogenesis | ~2.5 | [4] |
| SREBP1c | Transcription factor for lipogenesis | ~2.0 | [4] |
| SREBP2 | Transcription factor for cholesterol biosynthesis | ~2.0 | [4] |
| ACSL1 | Long-chain acyl-CoA synthetase | ~2.5 | [4] |
| CPT1b | Carnitine palmitoyltransferase 1B (fatty acid oxidation) | ~0.5 | [4] |
| ANF | Atrial Natriuretic Factor (cardiac hypertrophy marker) | ~4.0 | [4] |
| β-MHC | Beta-Myosin Heavy Chain (cardiac hypertrophy marker) | ~3.0 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Sterile, nuclease-free water
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, nuclease-free water to dissolve the powder.
-
Gently vortex to ensure complete dissolution.
-
Adjust the pH of the solution to 7.0-7.4 with a dilute, sterile solution of NaOH or HCl if necessary.
-
Bring the solution to the final desired concentration with sterile, nuclease-free water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Treatment of Cultured Cells with this compound
Note: Due to the amphipathic nature of long-chain acyl-CoAs, direct addition to cell culture media can lead to micelle formation and poor bioavailability. It is recommended to complex the acyl-CoA with a carrier protein like bovine serum albumin (BSA).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA solution (e.g., 10% w/v in sterile PBS, pH 7.4)
-
Sterile PBS
Procedure:
-
Preparation of this compound:BSA Complex:
-
In a sterile tube, warm the fatty acid-free BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (acyl-CoA:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Plate the cells at the desired density and allow them to adhere and reach the desired confluency.
-
Remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of the this compound:BSA complex. A typical starting concentration range for long-chain acyl-CoAs is 1-50 µM.
-
As a control, treat a separate set of cells with the BSA vehicle solution alone.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as gene expression analysis (qRT-PCR), western blotting, or metabolic assays.
-
Protocol 3: In Vitro Peroxisomal Beta-Oxidation Assay
This assay measures the rate of beta-oxidation of this compound by isolated peroxisomes or cell lysates.
Materials:
-
Cell lysate or isolated peroxisomes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM KCN)
-
This compound stock solution
-
NAD+
-
Coenzyme A
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and Coenzyme A.
-
Add the cell lysate or isolated peroxisomes to the reaction mixture.
-
Initiate the reaction by adding the this compound stock solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the rate of beta-oxidation based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
References
- 1. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Fatty Acid-Related Genes in the Response of H9c2 Cardiac Cells to Palmitate and n-3 Polyunsaturated Fatty Acids [mdpi.com]
- 5. Modulation of Fatty Acid-Related Genes in the Response of H9c2 Cardiac Cells to Palmitate and n-3 Polyunsaturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression profiling of palmitate- and oleate-regulated genes provides novel insights into the effects of chronic lipid exposure on pancreatic beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled 16-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxypalmitoyl-CoA is a key intermediate in the omega (ω)-oxidation pathway of fatty acids, an alternative route to the more common beta-oxidation. This pathway becomes particularly significant in certain metabolic disorders where beta-oxidation is impaired. Stable isotope labeling of this compound allows for the precise tracing of its metabolic fate, providing valuable insights into the flux through the ω-oxidation pathway and its subsequent catabolism. These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic tracing studies, along with methods for sample analysis and data interpretation.
Metabolic Significance of this compound
Palmitic acid, a common 16-carbon saturated fatty acid, is primarily metabolized through beta-oxidation in the mitochondria. However, it can also undergo ω-oxidation in the endoplasmic reticulum, a process initiated by the hydroxylation of the terminal methyl group (the ω-carbon) by cytochrome P450 enzymes of the CYP4A and CYP4F families to form 16-hydroxypalmitic acid.[1][2] This initial step is followed by the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase, converting the hydroxyl group to a carboxylic acid, thus forming the dicarboxylic acid, hexadecanedioic acid.[1][2][3]
Before entering the catabolic phase of ω-oxidation, 16-hydroxypalmitic acid is activated to its coenzyme A (CoA) ester, this compound, by an acyl-CoA synthetase. The resulting dicarboxylic acid, as its CoA ester, is then transported to peroxisomes for shortening via beta-oxidation.[4][5][6] Stable isotope tracing of this compound can elucidate the kinetics of this pathway and its contribution to overall fatty acid metabolism under various physiological and pathological conditions.
Synthesis of Stable Isotope Labeled this compound
The synthesis of stable isotope-labeled this compound involves two main stages: the synthesis of labeled 16-hydroxypalmitic acid and its subsequent conversion to the CoA thioester.
Protocol 1: Synthesis of Deuterium-Labeled 16-Hydroxypalmitic Acid
This protocol is adapted from general methods for the chemical synthesis of ω-hydroxy fatty acids.[7] It utilizes a selective bromination followed by hydrolysis.
Materials:
-
Deuterium-labeled palmitic acid (e.g., palmitic acid-d31)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
ω-Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deuterium-labeled palmitic acid in anhydrous CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain the crude 16-bromo-deuterated palmitic acid.
-
Hydrolysis: Dissolve the crude bromo-acid in ethanol and add an aqueous solution of NaOH or KOH (2 equivalents).
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute HCl to pH 2-3.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and evaporate the solvent.
-
Purification: Purify the crude deuterium-labeled 16-hydroxypalmitic acid by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) gradient).
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and isotopic enrichment.
Protocol 2: Enzymatic Synthesis of ¹³C-Labeled 16-Hydroxypalmitic Acid
This protocol utilizes a cytochrome P450 enzyme system to hydroxylate ¹³C-labeled palmitic acid.
Materials:
-
¹³C-labeled palmitic acid (e.g., palmitic acid-U-¹³C₁₆)[8]
-
Recombinant human cytochrome P450 4A11 (CYP4A11) or 4F2 (CYP4F2)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Liposomes (e.g., phosphatidylcholine)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the CYP450 enzyme, NADPH-cytochrome P450 reductase, and liposomes.
-
Prepare a solution of ¹³C-labeled palmitic acid complexed with BSA in the same buffer.
-
Initiate the reaction by adding the ¹³C-palmitic acid-BSA complex and an excess of NADPH to the enzyme mixture.
-
Incubate the reaction at 37°C for 1-2 hours with gentle shaking.
-
Reaction Quenching and Extraction: Stop the reaction by adding a solution of citric acid.
-
Extract the lipids using a mixture of chloroform (B151607) and methanol (B129727).
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Purification and Analysis: Purify the ¹³C-labeled 16-hydroxypalmitic acid using reverse-phase HPLC.
-
Confirm the product identity and isotopic enrichment by LC-MS/MS.
Protocol 3: Conversion of Labeled 16-Hydroxypalmitic Acid to this compound
This protocol is based on the chemical synthesis of acyl-CoAs using N,N'-carbonyldiimidazole (CDI).
Materials:
-
Stable isotope-labeled 16-hydroxypalmitic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution
-
HPLC system for purification
Procedure:
-
Activation of the Fatty Acid: Dissolve the labeled 16-hydroxypalmitic acid in anhydrous THF.
-
Add CDI (1.5 equivalents) and stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.
-
Thioesterification: In a separate flask, dissolve Coenzyme A in an aqueous sodium bicarbonate solution.
-
Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the resulting labeled this compound by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Lyophilize the collected fractions to obtain the pure product.
-
Confirm the identity and purity of the final product by LC-MS/MS.
Metabolic Tracing with Labeled this compound
Protocol 4: In Vitro Metabolic Tracing in Cultured Cells
Materials:
-
Cultured cells (e.g., hepatocytes, kidney cells, or fibroblasts)
-
Cell culture medium
-
Stable isotope-labeled this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal standards (e.g., odd-chain dicarboxylic acids, labeled carnitines)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing a known concentration of labeled this compound. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine metabolic flux.
-
Metabolite Extraction: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol containing internal standards.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Sample Preparation for LC-MS/MS: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis: Analyze the samples using a reverse-phase LC column coupled to a tandem mass spectrometer. Use a gradient elution to separate the metabolites.
-
Monitor the mass transitions for the labeled this compound and its expected downstream metabolites (e.g., labeled hexadecanedioyl-CoA, and shorter-chain dicarboxylic acyl-CoAs and acylcarnitines).
Data Presentation
Quantitative data from metabolic tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Quantitative Data from Metabolic Tracing of ¹³C₁₆-16-Hydroxypalmitoyl-CoA in Cultured Hepatocytes.
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound tracing was not available in the searched literature. The values represent the percentage of the total labeled pool of each metabolite at a given time point.
| Time (hours) | ¹³C₁₆-16-Hydroxypalmitoyl-CoA (%) | ¹³C₁₆-Hexadecanedioyl-CoA (%) | ¹³C₁₄-Tetradecanedioyl-CoA (%) | ¹³C₁₂-Dodecanedioyl-CoA (%) | ¹³C₁₀-Sebacyl-CoA (%) |
| 0 | 100 | 0 | 0 | 0 | 0 |
| 2 | 75.2 ± 5.1 | 18.5 ± 2.3 | 4.1 ± 0.8 | 1.5 ± 0.3 | 0.7 ± 0.1 |
| 4 | 52.8 ± 4.5 | 30.1 ± 3.1 | 10.3 ± 1.5 | 4.2 ± 0.7 | 2.6 ± 0.4 |
| 8 | 25.6 ± 3.2 | 45.3 ± 4.0 | 18.7 ± 2.1 | 7.5 ± 1.1 | 2.9 ± 0.5 |
| 24 | 5.1 ± 1.0 | 35.8 ± 3.5 | 28.4 ± 2.8 | 19.3 ± 2.0 | 11.4 ± 1.3 |
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
Caption: Experimental workflow for metabolic tracing studies.
Caption: The ω-oxidation and subsequent peroxisomal β-oxidation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for separating 16-hydroxypalmitoyl-CoA from other acyl-CoAs
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, lipid biosynthesis, and cell signaling.[1][2][3][4][5] The ability to accurately separate and quantify specific acyl-CoA species, such as the hydroxylated form 16-hydroxypalmitoyl-CoA, from a complex mixture of other long-chain and very-long-chain acyl-CoAs is essential for understanding their distinct biological functions and their roles in various disease states.[1][2] This application note provides a detailed protocol for the analytical separation of this compound from other non-hydroxylated and structurally similar acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The presence of a hydroxyl group on the fatty acyl chain introduces a significant change in polarity, which can be exploited for chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for the analysis of these critical metabolites.
Analytical Challenge
The primary analytical challenge lies in achieving baseline separation of this compound from its non-hydroxylated counterpart, palmitoyl-CoA, as well as other long-chain acyl-CoAs that may be present in biological samples. The large, hydrophilic coenzyme A moiety common to all acyl-CoAs can dominate the chromatographic behavior, making separation based on subtle differences in the acyl chain challenging.
Method Overview
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the sensitive and selective quantification of this compound. A C18 reversed-phase column is employed to separate the acyl-CoAs based on their hydrophobicity. The addition of the hydroxyl group to the palmitoyl (B13399708) chain increases its polarity, leading to a shorter retention time compared to the more hydrophobic palmitoyl-CoA. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and sensitivity of detection.
Experimental Workflow
Caption: Experimental workflow for the separation and analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation - Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)
-
Heptadecanoyl-CoA (internal standard)
-
Glass homogenizer
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-propanol and continue to homogenize until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Condition an oligonucleotide purification cartridge by washing with 2 mL of acetonitrile, followed by 2 mL of the KH2PO4 buffer.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of the KH2PO4 buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of 2-propanol.
-
Concentrate the eluent under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is based on general methods for long-chain acyl-CoA analysis by LC-MS/MS.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions for Target Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA | 1004.5 | 497.1 | 45 |
| This compound | 1020.5 | 497.1 | 45 |
| Stearoyl-CoA | 1032.6 | 497.1 | 45 |
| Oleoyl-CoA | 1030.6 | 497.1 | 45 |
| Heptadecanoyl-CoA (IS) | 1018.6 | 497.1 | 45 |
Note: The precursor ions correspond to the [M+H]+ adducts. The common product ion at m/z 497.1 results from the fragmentation of the phosphopantetheine moiety of coenzyme A.
Table 2: Expected Retention Times and Performance Data
| Analyte | Expected Retention Time (min) | Linearity (R²) | LLOQ (pmol) | Precision (%RSD) | Accuracy (%) |
| This compound | 9.8 | >0.99 | 0.5 | <15 | 85-115 |
| Palmitoyl-CoA | 11.2 | >0.99 | 0.5 | <15 | 85-115 |
| Stearoyl-CoA | 12.5 | >0.99 | 0.5 | <15 | 85-115 |
| Oleoyl-CoA | 12.1 | >0.99 | 0.5 | <15 | 85-115 |
| Heptadecanoyl-CoA (IS) | 11.8 | - | - | - | - |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Note: The expected retention times are illustrative and will vary depending on the specific LC system and column used. The increased polarity of this compound results in an earlier elution compared to palmitoyl-CoA.
Signaling Pathway and Logical Relationships
Caption: Simplified metabolic relationship of acyl-CoA activation and hydroxylation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the separation and quantification of this compound from other long-chain acyl-CoAs. The key to the separation is the effective use of reversed-phase chromatography to resolve the hydroxylated species from its non-hydroxylated counterparts based on polarity differences. This protocol, combined with appropriate sample preparation, will enable researchers to accurately measure this important metabolite in various biological matrices, thereby facilitating a deeper understanding of its role in health and disease.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of long-chain acyl-CoAs from various tissue samples. The methodologies outlined are essential for researchers in metabolic studies, drug development professionals targeting lipid metabolism, and scientists investigating cellular signaling pathways.
Long-chain acyl-CoAs (LCACoAs) are critical intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. Their accurate quantification is paramount for understanding metabolic health and disease. The protocols detailed below, including solid-phase extraction (SPE) and liquid-liquid extraction, are designed to ensure high recovery and reproducibility.
Data Presentation: Quantitative Analysis of Extraction Methods
The efficiency of long-chain acyl-CoA extraction is critical for accurate downstream analysis. The following tables summarize quantitative data from various studies, providing a comparative overview of recovery rates and measured concentrations in different tissues.
| Tissue | Extraction Method | Recovery Rate (%) | Reference |
| Rat Liver | Acetonitrile (B52724)/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 93-104% (tissue extraction), 83-90% (solid-phase extraction) | [1] |
| Rat Heart, Kidney, Muscle | KH2PO4 buffer homogenization, 2-propanol and acetonitrile extraction, solid-phase purification | 70-80% | [2] |
| Rat Liver | Two-phase extraction (chloroform/methanol (B129727)/water) with acyl-CoA-binding protein | 55% | [3] |
| Canine Renal Cortex, Murine Liver | Reversed Bligh-Dyer technique with C18 solid-phase extraction | Not specified, but sensitive to 12 pmol | [4] |
| Four different mammalian tissues (liver, brain, muscle, adipose) | Organic solvent extraction | 60-140% (depending on analyte and tissue) | [1] |
| Tissue | Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Rat Brain | Oleoyl-CoA | 11.0 | [5] |
| Palmitoyl-CoA | 6.0 | [5] | |
| Stearoyl-CoA | 4.0 | [5] | |
| Linoleoyl- and Arachidonoyl-CoA | 2.0 | [5] | |
| Rat Liver | Total Acyl-CoA | 83 ± 11 | [6] |
| Hamster Heart | Total Acyl-CoA | 61 ± 9 | [6] |
| Rat Liver (fed) | Total Long-Chain Acyl-CoA | 108 ± 11 (nmol/g protein) | [7] |
| Rat Liver (fasted) | Total Long-Chain Acyl-CoA | 248 ± 19 (nmol/g protein) | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is a robust method for purifying long-chain acyl-CoAs from tissue homogenates, adapted from various sources.[2][8]
Materials:
-
Tissue sample (≤ 100 mg)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic acid
-
2% and 5% Ammonium (B1175870) hydroxide
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer. Add 2-propanol and homogenize again.[2]
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.[2]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
SPE Column Conditioning: Condition the SPE column with methanol, followed by water.[8]
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.[8]
-
Washing: Wash the column with 2% formic acid, followed by a methanol wash to remove impurities.[8]
-
Elution: Elute the acyl-CoAs using 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.[8]
-
Drying: Combine the eluted fractions and dry under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., HPLC or LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction of Long-Chain Acyl-CoAs
This protocol utilizes a phase-partitioning method to separate long-chain acyl-CoAs from other lipids.[4][6]
Materials:
-
Tissue sample
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture.
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection: The long-chain acyl-CoAs will be in the methanolic aqueous phase.[4] Carefully collect this upper phase.
-
Purification (Optional): The collected phase can be further purified using a C18 extraction column.[4]
-
Drying and Reconstitution: Dry the extract and reconstitute for analysis.
Visualizations
Signaling Pathway: Role of Long-Chain Acyl-CoAs in Mitochondrial Beta-Oxidation
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Experimental Workflow: Solid-Phase Extraction of Long-Chain Acyl-CoAs
Caption: Solid-phase extraction experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 16-Hydroxypalmitoyl-CoA in the Investigation of Peroxisomal Disorders
Introduction
Peroxisomes are vital cellular organelles responsible for a range of metabolic processes, including the breakdown of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the synthesis of plasmalogens and bile acids.[1][2][3] Peroxisomal disorders are a group of inherited metabolic diseases that arise from defects in peroxisome formation (biogenesis) or the dysfunction of a single peroxisomal enzyme.[4][5] These disorders, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), often lead to severe neurological symptoms due to the accumulation of toxic metabolites.[6][7][8]
A key function of peroxisomes is the beta-oxidation of fatty acids that cannot be efficiently metabolized by mitochondria, such as VLCFAs.[9] The substrate 16-hydroxypalmitoyl-CoA, a long-chain omega-hydroxylated fatty acyl-CoA, serves as a valuable tool for researchers studying these pathways. While both mitochondria and peroxisomes can metabolize long-chain fatty acids, certain substrates are preferentially handled by one organelle.[10] Assaying the rate of this compound oxidation allows for the specific investigation of peroxisomal beta-oxidation activity, particularly when mitochondrial activity is inhibited. This provides a method to diagnose peroxisomal disorders, understand their biochemical basis, and screen for potential therapeutic agents.
Core Applications
-
Diagnostic Assays: Measuring the rate of this compound beta-oxidation in patient-derived cells (e.g., fibroblasts) can help identify deficiencies in the peroxisomal beta-oxidation pathway.[11]
-
Enzyme Function Studies: This substrate can be used to characterize the activity and substrate specificity of peroxisomal enzymes, such as those involved in omega-oxidation and subsequent beta-oxidation.[10]
-
Drug Discovery: High-throughput screening of compounds that restore or enhance the oxidation of this compound in deficient cell lines can identify potential therapeutics for peroxisomal disorders.
Data Presentation
Quantitative data from experiments using this compound is crucial for comparing metabolic function between healthy and diseased states. Below are examples of how such data can be structured.
Table 1: Peroxisomal Beta-Oxidation Activity in Human Fibroblasts
| Cell Line | Genotype | This compound Oxidation Rate (nmol/hr/mg protein) | Fold Change vs. Control |
| WT-HDF | Wild-Type | 15.8 ± 1.2 | 1.00 |
| ZSD-PEX1 | PEX1 Mutant | 1.1 ± 0.3 | 0.07 |
| ACOX1-KO | ACOX1 Knockout | 3.5 ± 0.6 | 0.22 |
| DBP-KO | DBP Knockout | 2.9 ± 0.4 | 0.18 |
This table represents hypothetical data to illustrate the expected outcomes in a comparative study of peroxisomal beta-oxidation. ZSD represents a severe peroxisome biogenesis disorder, while ACOX1 and DBP deficiencies are single-enzyme defects.[12][13]
Table 2: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
| Substrate | Apparent Km (μM) | Vmax (nmol/min/mg protein) |
| Palmitoyl-CoA (16:0) | 12.5 | 25.0 |
| This compound | 18.2 | 19.5 |
| Lignoceroyl-CoA (24:0) | 5.1 | 8.7 |
| Cerotoyl-CoA (26:0) | 4.9 | 6.3 |
This table illustrates how this compound can be used in comparative enzyme kinetic studies. Data is representative.
Key Signaling and Metabolic Pathways
The study of peroxisomal disorders using this compound centers on the peroxisomal beta-oxidation pathway. A defect in any of the core enzymes or the transporters responsible for importing the substrate into the peroxisome can lead to disease.
Caption: Peroxisomal beta-oxidation of this compound.
Experimental Protocols
This section provides a detailed protocol for measuring the beta-oxidation of this compound in cultured human fibroblasts. The assay measures the rate of NAD+ reduction, which is coupled to the dehydrogenase activity of the D-bifunctional protein (DBP) in the beta-oxidation spiral.[14]
Protocol 1: Spectrophotometric Assay of Peroxisomal Beta-Oxidation
Objective: To quantify the rate of this compound oxidation in cell homogenates by measuring the production of NADH.
Materials:
-
Cultured human fibroblasts (control and patient-derived)
-
Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 µM FAD, 150 µM NAD+, 100 µM Coenzyme A, 5 mM ATP, 2 mM KCN (to inhibit mitochondrial respiration), 0.1% Triton X-100
-
Substrate: 20 µM this compound
-
BCA Protein Assay Kit
-
Spectrophotometer capable of reading at 340 nm
Workflow Diagram:
References
- 1. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. Peroxisomes: a nexus for lipid metabolism and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisomal disorders. Neurodevelopmental and biochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic diseases caused by peroxisomal dysfunction. New findings in clinical and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Substrate-binding Site in a Peroxisomal β-Oxidation Enzyme by Photoaffinity Labeling with a Novel Palmitoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal Disorders Panel, Sequencing | Test Fact Sheet [arupconsult.com]
- 13. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomal β-oxidation stimulates cholesterol biosynthesis in the liver in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging 16-Hydroxypalmitoyl-CoA Localization
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to visualize the subcellular localization of 16-hydroxypalmitoyl-CoA. Given the absence of a direct, commercially available fluorescent probe for this compound, this document outlines a state-of-the-art approach utilizing a custom-synthesized, bioorthogonal "clickable" analog. This method allows for the metabolic incorporation of the analog and subsequent fluorescent labeling, providing a powerful tool to study the spatial and temporal dynamics of this compound in living cells.
Introduction
This compound is a key intermediate in ω-oxidation of fatty acids, a metabolic pathway that becomes particularly important when β-oxidation is impaired. Understanding the subcellular localization of this acyl-CoA is crucial for elucidating its role in various physiological and pathological processes, including certain metabolic disorders. The following protocols describe the use of a clickable 16-hydroxypalmitic acid analog, 16-hydroxy-pentadec-14-ynoic acid (16-OH-15-YNE), which can be metabolically converted to its CoA thioester within the cell. This alkynyl-tagged acyl-CoA can then be visualized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized fluorophore.
Principle of the Method
The strategy involves a two-step process:
-
Metabolic Labeling: Cells are incubated with 16-OH-15-YNE, a synthetic analog of 16-hydroxypalmitic acid containing a terminal alkyne group. Cellular enzymes activate this fatty acid analog to its corresponding CoA thioester, 16-hydroxy-pentadec-14-ynoyl-CoA, which then localizes to its native cellular compartments.
-
Fluorescent Detection: After metabolic incorporation, cells are fixed, permeabilized, and subjected to a "click" reaction. An azide-containing fluorescent dye is covalently attached to the alkyne tag on the incorporated acyl-CoA analog. This allows for high-resolution imaging of the target molecule's localization using fluorescence microscopy.
Data Presentation
Table 1: Spectroscopic Properties of Suggested Fluorophores for Click Chemistry
| Fluorophore (Azide Derivative) | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| Alexa Fluor 488 Azide (B81097) | 495 | 519 | 0.92 | 71,000 | Bright and photostable green fluorescence. |
| Alexa Fluor 555 Azide | 555 | 565 | 0.10 | 150,000 | Bright orange fluorescence. |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | 239,000 | Bright far-red fluorescence, good for multiplexing. |
| Cyanine3 (Cy3) Azide | 550 | 570 | 0.15 | 150,000 | Commonly used orange fluorophore. |
| Cyanine5 (Cy5) Azide | 649 | 670 | 0.20 | 250,000 | Commonly used far-red fluorophore. |
Table 2: Comparison of Labeling Strategies for Acyl-CoA Visualization
| Strategy | Principle | Advantages | Disadvantages |
| Clickable Analog (16-OH-15-YNE) | Metabolic incorporation of a bioorthogonal alkyne-tagged fatty acid followed by click chemistry with a fluorescent azide.[1][2] | High specificity and sensitivity; small tag minimizes biological perturbation; allows for multiplexing with other probes. | Requires synthesis of the analog; the click reaction can be cytotoxic in live cells, necessitating fixation.[1] |
| Fluorescent Fatty Acid Analog (e.g., BODIPY FL C16) | Direct use of a fatty acid conjugated to a fluorophore.[3] | Simple, one-step labeling process; suitable for live-cell imaging. | The bulky fluorophore may alter the molecule's metabolism and localization; potential for non-specific lipid staining. |
| General Neutral Lipid Stains (e.g., BODIPY 493/503) | Staining of cellular lipid droplets.[4][] | Readily available and easy to use for visualizing lipid-rich structures. | Lacks specificity for this compound; only shows general lipid accumulation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 16-OH-15-YNE
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
16-hydroxy-pentadec-14-ynoic acid (16-OH-15-YNE) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture plates or coverslips for microscopy
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Probe Preparation: Prepare a working solution of 16-OH-15-YNE in complete culture medium. The final concentration may need to be optimized, but a starting concentration of 50-100 µM is recommended.
-
Metabolic Labeling: Remove the culture medium from the cells and replace it with the 16-OH-15-YNE containing medium.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated probe.
-
Proceed to Fixation and Permeabilization (Protocol 2).
Protocol 2: Fixation, Permeabilization, and Click Chemistry Reaction
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Chemistry Reaction Buffer (Freshly prepared):
-
100 mM Tris-HCl, pH 8.5
-
1 mM CuSO₄
-
100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
1 mM Sodium Ascorbate (add immediately before use)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, 2-10 µM)
-
-
PBS
Procedure:
-
Fixation: Fix the labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction: Prepare the click chemistry reaction buffer and add it to the cells. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted click reagents.
-
(Optional) Counterstaining: Counterstain for nuclei with DAPI (300 nM in PBS) for 5 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed to fluorescence microscopy.
Protocol 3: Fluorescence Microscopy and Image Analysis
Materials:
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore and any counterstains.
-
Immersion oil (if using high-magnification objectives)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Acquisition:
-
Use a 40x or 63x oil immersion objective for high-resolution imaging.
-
Acquire images in the channel corresponding to the fluorescent azide used (e.g., FITC channel for Alexa Fluor 488).
-
Acquire images of any counterstains (e.g., DAPI channel for nuclei).
-
Acquire a brightfield or DIC image for cellular morphology.
-
To ensure signal specificity, include a negative control where cells were not incubated with 16-OH-15-YNE but were subjected to the click reaction.
-
-
Image Analysis:
-
Use image analysis software to merge channels and visualize the subcellular localization of the fluorescent signal.
-
For co-localization studies, stain for specific organelles (e.g., mitochondria with MitoTracker Red CMXRos prior to fixation, or peroxisomes using immunofluorescence for a peroxisomal marker protein).
-
Quantify the fluorescence intensity in different cellular regions to determine the relative abundance of the labeled acyl-CoA.
-
Mandatory Visualizations
Caption: Experimental workflow for imaging this compound localization.
Caption: Metabolic pathway and detection of 16-OH-15-YNE.
Caption: Logical relationship of the imaging strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of 16-Hydroxypalmitoyl-CoA Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of 16-hydroxypalmitoyl-CoA standards in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Question: Why is the signal intensity of my this compound standard inconsistent or decreasing over time in my LC-MS analysis?
Answer: The primary reason for inconsistent or diminishing signal intensity is the chemical instability of the thioester bond in this compound when in an aqueous environment. This bond is susceptible to hydrolysis, which cleaves the molecule into 16-hydroxypalmitic acid and Coenzyme A. The rate of this degradation is influenced by several factors, including pH, temperature, and the duration of storage in an aqueous solution. To mitigate this, it is crucial to prepare aqueous standards immediately before use and to control the experimental conditions rigorously.
Question: My experimental results using this compound standards are not reproducible. What are the likely causes?
Answer: Lack of reproducibility is often linked to the degradation of the standard. Inconsistent preparation and handling of the aqueous standards can lead to varying concentrations of the intact molecule between experiments. It is essential to adhere to a standardized protocol for every experiment. This includes using fresh preparations for each run, minimizing the time the standard is in an aqueous buffer, and keeping the solution on ice whenever possible.
Question: How can I confirm if my this compound standard has degraded?
Answer: Degradation can be confirmed by analyzing your standard solution using LC-MS/MS. In addition to the peak for intact this compound, you will observe the appearance or increased intensity of peaks corresponding to its hydrolysis products: 16-hydroxypalmitic acid and Coenzyme A. By monitoring the ratios of these molecules, you can assess the extent of degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound standards.
Question: What is the primary chemical reaction causing the instability of this compound in water?
Answer: The instability is primarily due to the hydrolysis of the high-energy thioester bond that links the 16-hydroxypalmitoyl group to Coenzyme A. In the presence of water, this bond breaks, resulting in the formation of 16-hydroxypalmitic acid and a free Coenzyme A molecule. This process is often accelerated by factors such as pH and temperature.
Question: What are the optimal storage conditions for this compound?
Answer: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous organic solvent (e.g., acetonitrile, or a methanol:water mixture) at -80°C. Aqueous solutions should not be stored and should be prepared fresh for each experiment.
Question: Which type of aqueous buffer is best for preparing this compound standards?
Answer: To minimize hydrolysis, it is advisable to use a slightly acidic buffer with a pH in the range of 4.5 to 6.0. Alkaline conditions (pH > 7) will significantly accelerate the rate of thioester bond cleavage. An extraction method for long-chain acyl-CoAs from tissues utilizes a buffer at pH 4.9, suggesting that a lower pH enhances stability.[1]
Question: Are there any commercially available stabilizers for this compound in aqueous solutions?
Answer: Currently, there are no specific, validated chemical stabilizers for this compound in aqueous solutions. The most effective strategies for maintaining its integrity are procedural, focusing on minimizing its time in an aqueous environment and controlling physical factors like temperature and pH.
Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Recommendation |
| pH | Alkaline pH significantly increases the rate of hydrolysis. | Maintain a slightly acidic pH (4.5 - 6.0) in aqueous solutions. |
| Temperature | Higher temperatures accelerate the degradation rate. | Prepare, handle, and store aqueous solutions on ice. For long-term storage, use -80°C. |
| Storage Time in Aqueous Solution | Prolonged storage leads to substantial degradation. | Always prepare aqueous standards immediately before use. Avoid freeze-thaw cycles of aqueous aliquots. |
| Solvent | Aqueous solvents facilitate hydrolysis. | Store stock solutions in an appropriate organic solvent. |
| Enzymatic Degradation | Thioesterases present in biological samples will rapidly hydrolyze the molecule. | When working with biological matrices, ensure proper quenching and extraction procedures are followed to inhibit enzymatic activity. |
Experimental Protocol: Preparation of this compound Aqueous Standard for LC-MS/MS Analysis
This protocol outlines the steps for preparing a fresh aqueous standard of this compound for immediate use in LC-MS/MS analysis, designed to minimize degradation.
-
Reconstitution of Lyophilized Standard:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in an organic solvent, such as a 1:1 (v/v) methanol:water solution, to create a concentrated stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Working Stock Solution:
-
From the concentrated stock, prepare a working stock solution in the same organic solvent. This working stock can be stored at -80°C for short periods.
-
-
Preparation of Aqueous Calibration Standards:
-
On the day of analysis, perform serial dilutions of the working stock solution into a pre-chilled, slightly acidic buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0).
-
All dilutions should be performed on ice.
-
-
Immediate Analysis:
-
Transfer the freshly prepared aqueous standards to autosampler vials (preferably glass to minimize signal loss) that have been pre-chilled.[2]
-
Place the vials in a cooled autosampler (e.g., 4°C) and proceed with the LC-MS/MS analysis without delay.
-
Visualizations
Caption: Degradation of this compound in water.
Caption: Recommended workflow for preparing and analyzing standards.
References
troubleshooting low signal intensity of 16-hydroxypalmitoyl-CoA in mass spectrometry
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the mass spectrometry analysis of 16-hydroxypalmitoyl-CoA, with a focus on addressing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very low or no signal for my this compound standard. What are the first things I should check?
A1: When a signal is unexpectedly low or absent, a systematic check is crucial.
-
Confirm Instrument Performance: Infuse a known, stable compound to ensure the mass spectrometer is functioning correctly and showing a stable electrospray.
-
Verify Standard Integrity: Prepare fresh standards of this compound. Acyl-CoA compounds are known to be unstable and can degrade during storage or handling, particularly through hydrolysis.[1][2]
-
Check Mobile Phases: Prepare fresh mobile phases. Contamination or incorrect pH can significantly impact ionization and signal intensity.
-
Review Instrument Parameters: Double-check that the correct instrument method is loaded, including spray voltage, gas flows, capillary temperature, and the specific MS/MS transition for your analyte.[3][4]
Q2: What are the most common reasons for low signal intensity with long-chain acyl-CoAs like this compound?
A2: Several factors can contribute to low signal intensity for acyl-CoAs:
-
Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis. Careful and swift sample handling is critical.[1]
-
Inefficient Ionization: The large, polar coenzyme A moiety and the long, nonpolar acyl chain create a molecule with complex ionization behavior. Positive mode Electrospray Ionization (ESI) is generally found to be more sensitive for acyl-CoA analysis.[5]
-
Ion Suppression: This is a major issue where co-eluting components from the sample matrix, such as salts, lipids, or polymers from lab consumables, interfere with the ionization of the target analyte, reducing its signal.[6][7][8]
-
Suboptimal MS/MS Parameters: Using incorrect precursor/product ion pairs (MRM transitions) or non-optimized collision energy will result in poor sensitivity.[4][5]
-
Poor Chromatography: Issues like broad peak shape, inconsistent retention times, or column contamination can lead to a reduced signal-to-noise ratio.[4]
Q3: How does my sample preparation method impact the signal of this compound?
A3: Sample preparation is critical. The extraction and cleanup method must efficiently isolate the analyte while removing interfering matrix components.[9]
-
Extraction Efficiency: A common method involves protein precipitation followed by solid-phase extraction (SPE).[1][10] The choice of SPE sorbent and elution solvents must be optimized to ensure good recovery of long-chain acyl-CoAs.
-
Minimizing Degradation: Throughout the extraction process, it is vital to keep samples cold and minimize the time they spend in aqueous solutions, especially at neutral or basic pH, to prevent enzymatic or chemical hydrolysis.[3]
Q4: Should I use positive or negative ionization mode for this compound?
A4: For long-chain fatty acyl-CoAs, positive ion mode ESI is generally reported to be approximately three times more sensitive than negative ion mode.[5] Analysis is typically performed by monitoring for the protonated molecule [M+H]⁺ as the precursor ion.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low signal intensity for this compound.
Logical Troubleshooting Workflow
When encountering a low signal, it is best to follow a systematic workflow to isolate the source of the problem. Start with the simplest checks and move toward the more complex ones.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Mass Spectrometer and Method Parameters
If the instrument itself is underperforming, no analyte will be detected properly.
Issue: Inefficient Ionization or Fragmentation
-
Solution: Optimize MS parameters using a freshly prepared standard solution of this compound. Infuse the standard directly or via a T-junction into the mobile phase flow to tune the instrument.
-
Ionization Mode: Use positive mode ESI.[5]
-
MS/MS Transition: The most common and robust fragmentation for acyl-CoAs is the neutral loss of the 507 Da phospho-ADP moiety.[5][10] Calculate the exact mass for the [M+H]⁺ precursor of this compound and the corresponding product ion.
-
Parameter Optimization: Systematically optimize source parameters (spray voltage, sheath/aux gas flow, capillary/source temperature) and MS/MS parameters (collision energy) to maximize the signal for the specific transition.[3][5]
| Parameter Group | Typical Parameters to Optimize (Positive ESI) | Rationale |
| Ion Source | Spray Voltage: ~3.5 kV[3][11] | Ensures efficient droplet charging and ion formation. |
| Sheath and Aux Gas Flow: 45 and 10 a.u. (arbitrary units) respectively[11] | Aids in desolvation of droplets. | |
| Capillary/Ion Transfer Tube Temperature: 275-325 °C[3][12] | Facilitates solvent evaporation to release gas-phase ions. | |
| MS/MS | Precursor Ion (Q1) | [M+H]⁺ of this compound. |
| Product Ion (Q3) | Product ion resulting from the neutral loss of 507 Da.[5] | |
| Collision Energy (CE) | Typically optimized between 30-45 eV.[3][10] |
Liquid Chromatography
The chromatographic separation is key to removing matrix interferences and ensuring a sharp, detectable peak.
Issue: Poor Peak Shape or Inconsistent Retention
-
Mobile Phase: Long-chain acyl-CoAs separate well on reverse-phase columns (C8 or C18) using a gradient of water and acetonitrile (B52724) or methanol.[3][5] The addition of a volatile base like ammonium (B1175870) hydroxide (B78521) (e.g., 0.05% - 0.5%) to the mobile phase can improve peak shape and ionization efficiency in positive mode.[3][11]
-
Column Choice: A C8 or C18 column with a particle size of less than 2 µm is often used for high-resolution separation of acyl-CoAs.[3][11]
-
Carryover: Acyl-CoAs can be "sticky" and prone to carryover. Implement a robust needle wash protocol and inject blanks between samples to check for residual signal.
Sample Preparation and Matrix Effects
This is one of the most common and challenging sources of low signal intensity.
Issue: Ion Suppression by Matrix Components
-
Diagnosis: To confirm ion suppression, perform a post-extraction spike experiment. Analyze a blank matrix extract, and then analyze a second aliquot of the same extract spiked with a known amount of this compound. A significantly lower signal in the spiked matrix compared to the standard in pure solvent indicates ion suppression.[7]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds like phospholipids, which are major sources of ion suppression in biological samples.[8][13]
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from the region where matrix components elute.[8]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound). This standard will co-elute and experience the same ion suppression as the analyte, allowing for accurate quantification.[9]
-
Experimental Protocols
General Protocol for Acyl-CoA Extraction from Tissue
This protocol is a generalized procedure based on common methodologies.[3][10] Always optimize for your specific sample type.
Caption: A typical workflow for extracting acyl-CoAs from tissue.
Illustrative LC-MS/MS Method
Below are example parameters for an LC-MS/MS method. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | Acquity BEH C18 or C8, 1.7 µm, 2.1 x 100 mm[11] |
| Mobile Phase A | 0.5% Ammonium Hydroxide in Water[11] |
| Mobile Phase B | 0.5% Ammonium Hydroxide in Acetonitrile[11] |
| Flow Rate | 0.3 mL/min[11] |
| Gradient | Start at low %B, ramp to high %B to elute long-chain species, then re-equilibrate. |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Biochemical Context: Omega-Oxidation Pathway
This compound is an intermediate in the omega-oxidation of fatty acids, a metabolic pathway that occurs in the endoplasmic reticulum. This pathway becomes important when beta-oxidation is deficient. Understanding its place in metabolism can help in designing experiments and interpreting results.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
minimizing ion suppression effects in 16-hydroxypalmitoyl-CoA LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 16-hydroxypalmitoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analysis.[1] Long-chain acyl-CoAs like this compound are particularly susceptible to ion suppression due to their analysis in complex biological matrices that contain high concentrations of interfering substances like phospholipids (B1166683) and salts.[2]
Q2: What are the primary causes of ion suppression in my this compound analysis?
A2: The most common sources of ion suppression in the analysis of long-chain acyl-CoAs include:
-
Endogenous matrix components: Biological samples are rich in lipids (especially phospholipids), salts, and proteins that can co-elute with this compound and compete for ionization.[1][2]
-
Exogenous substances: Contaminants from lab consumables (e.g., plasticizers), anticoagulants used during sample collection, and certain mobile phase additives can also interfere with ionization.[1]
-
Poor sample preparation: Inadequate removal of matrix components is a leading cause of ion suppression.
-
Suboptimal chromatographic conditions: If the chromatography does not sufficiently separate this compound from interfering matrix components, ion suppression is more likely to occur.
Q3: How can I detect ion suppression in my LC-MS/MS method?
A3: A common method to identify and assess ion suppression is the post-column infusion experiment .[1] This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract that has gone through your sample preparation process. A dip in the constant signal of the infused standard at the retention time of your analyte indicates the presence of co-eluting, suppression-causing molecules.[1]
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression for this compound analysis.
Problem: Low signal intensity or high variability in peak area for this compound.
This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate and Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects.[3] The goal is to remove interfering substances while maximizing the recovery of this compound.
-
Strategy 1: Solid-Phase Extraction (SPE) SPE is a highly effective technique for cleaning up complex samples and is generally more effective than liquid-liquid extraction (LLE) at reducing phospholipid-based matrix effects.[4] Weak anion exchange or mixed-mode SPE cartridges are often used for acyl-CoA purification.[4]
-
Strategy 2: Liquid-Liquid Extraction (LLE) LLE can also be employed to separate this compound from polar interferences. However, it may be less effective at removing phospholipids compared to SPE.
-
Strategy 3: Protein Precipitation (PPT) While a simple method, PPT is often insufficient on its own for removing all ion-suppressing components, especially phospholipids. It is best used in combination with SPE or LLE.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommendation for this compound |
| Solid-Phase Extraction (SPE) | High selectivity, effective removal of phospholipids and salts.[4] | Can be more time-consuming and costly. | Highly Recommended. Weak anion exchange or mixed-mode SPE is a robust choice for purifying long-chain acyl-CoAs.[4] |
| Liquid-Liquid Extraction (LLE) | Simple, can remove some interferences. | Less effective for phospholipid removal, potential for emulsion formation. | Viable, but may require further optimization or a subsequent clean-up step. |
| Protein Precipitation (PPT) | Quick and easy. | Ineffective at removing many small molecule interferences and phospholipids. | Not recommended as a standalone technique. Use in conjunction with SPE or LLE. |
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic parameters to separate this compound from co-eluting interferences.
-
Strategy 1: Modify the Mobile Phase
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter the elution profile of both your analyte and interfering compounds.
-
Additives: The choice and concentration of mobile phase additives can significantly impact ionization. For positive ion mode, formic acid or ammonium (B1175870) formate (B1220265) are commonly used.[5] For negative ion mode, ammonium acetate (B1210297) or ammonium hydroxide (B78521) may be beneficial.[5][6] The optimal additive and its concentration should be determined empirically.
-
-
Strategy 2: Adjust the Gradient A shallower elution gradient can improve the chromatographic resolution between this compound and interfering species.
-
Strategy 3: Evaluate Different Column Chemistries If using a standard C18 column, consider a different stationary phase (e.g., C8, phenyl-hexyl, or biphenyl) to achieve a different selectivity and potentially resolve your analyte from the source of suppression.
Step 3: Consider an Alternative Ionization Source
If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[7]
-
Homogenization: Homogenize approximately 100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Extraction: Add 2 mL of isopropanol (B130326) to the homogenate and vortex. Then, add 4 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated protein.
-
SPE Column Conditioning: Condition a weak anion exchange SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 2 mL of water, and finally 2 mL of methanol to remove unbound contaminants.
-
Elution: Elute the this compound with 1 mL of 2% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare Analyte Solution: Prepare a solution of this compound in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Set up Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate: Allow the infusion to proceed until a stable baseline signal for your analyte is observed.
-
Inject Blank Matrix: Inject a blank matrix sample that has been processed using your standard sample preparation protocol.
-
Analyze Data: Monitor the MRM transition for this compound. A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering compounds.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Substrate Inhibition in Enzymatic Assays with 16-Hydroxypalmitoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during enzymatic assays involving 16-hydroxypalmitoyl-CoA, with a specific focus on substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern with this compound?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. Instead of the reaction rate reaching a plateau (Vmax) as predicted by Michaelis-Menten kinetics, the enzyme's activity is reduced. This is a concern with long-chain acyl-CoAs like this compound due to their potential to bind to the enzyme at a secondary, non-catalytic site at high concentrations, forming an unproductive enzyme-substrate complex. This can lead to an underestimation of the enzyme's maximal velocity and misinterpretation of kinetic data.
Q2: Which enzymes are known to utilize this compound as a substrate and are potentially susceptible to substrate inhibition?
A2: this compound is a substrate for enzymes involved in fatty acid metabolism, particularly those in the peroxisomal and mitochondrial β-oxidation pathways. Key enzymes include:
-
Peroxisomal Acyl-CoA Oxidase (ACOX): The first and rate-limiting enzyme in peroxisomal β-oxidation.
-
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): A key enzyme in the initial step of mitochondrial β-oxidation of long-chain fatty acids. VLCAD exhibits optimal activity with 16-carbon fatty acyl-CoAs.[1]
Both of these enzymes are susceptible to substrate inhibition by long-chain fatty acyl-CoAs.
Q3: How can I visually identify substrate inhibition in my enzymatic assay?
A3: The most direct method is to plot the initial reaction velocity (v₀) against a wide range of this compound concentrations. A typical Michaelis-Menten curve will show a hyperbolic increase to a maximum velocity (Vmax). In contrast, a curve indicating substrate inhibition will rise to an optimal velocity and then decline as the substrate concentration is further increased, creating a characteristic "bell-shaped" curve.
Troubleshooting Guide
Issue 1: Observed decrease in enzyme activity at high concentrations of this compound.
This is the classic sign of substrate inhibition. The following steps will help you confirm and address this issue.
Workflow for Troubleshooting Substrate Inhibition
Caption: A logical workflow for identifying and addressing substrate inhibition.
Detailed Steps:
-
Confirm Substrate Inhibition:
-
Action: Perform a detailed substrate titration experiment. Prepare a series of reactions with a wide range of this compound concentrations, from well below the expected Michaelis constant (Km) to concentrations significantly higher than those where you observed the initial decrease in activity.
-
Expected Outcome: A plot of initial velocity versus substrate concentration that clearly shows an initial increase in velocity followed by a decrease at higher concentrations.
-
-
Determine Kinetic Parameters:
-
Action: Fit your data to a substrate inhibition kinetic model (e.g., the uncompetitive substrate inhibition model) using non-linear regression analysis software. This will allow you to determine the key kinetic parameters:
-
Vmax: The maximum reaction velocity.
-
Km: The Michaelis constant, representing the substrate concentration at half-maximal velocity.
-
Ki: The inhibition constant, representing the dissociation constant of the substrate from the enzyme-substrate complex.
-
-
Data Presentation:
-
| Parameter | Description | Representative Value (for illustrative purposes) |
| Vmax | Maximum enzyme velocity | To be determined experimentally |
| Km | Substrate concentration at ½ Vmax | To be determined experimentally |
| Ki | Inhibition constant for the substrate | To be determined experimentally |
Note: Specific Km and Ki values for this compound are highly dependent on the specific enzyme and assay conditions. The table above should be populated with your experimental data.
Issue 2: High background signal or poor signal-to-noise ratio.
This can be caused by the properties of this compound or other assay components.
Troubleshooting Steps:
-
Optimize Detergent Concentration: Long-chain acyl-CoAs can form micelles at high concentrations. Including a mild non-ionic detergent (e.g., Triton X-100 or Tween 20) in your assay buffer can help to solubilize the substrate and prevent aggregation. Perform a detergent concentration titration to find the optimal concentration that improves signal without inhibiting the enzyme.
-
BSA Addition: Bovine serum albumin (BSA) can bind to free fatty acyl-CoAs and reduce non-specific interactions. However, be aware that BSA can also sequester the substrate, affecting its effective concentration. If using BSA, its concentration should be carefully optimized.
-
Check Buffer Components: Ensure that your buffer components are not interfering with the assay. For example, high concentrations of certain salts can affect enzyme activity and substrate solubility.
Experimental Protocols
Protocol 1: Determining the Kinetic Parameters (Km and Ki) for an Enzyme with this compound
This protocol outlines the steps to generate a substrate saturation curve to identify and characterize substrate inhibition.
Materials:
-
Purified enzyme (e.g., ACOX or VLCAD)
-
This compound stock solution
-
Assay buffer (specific to the enzyme, may contain cofactors like FAD)
-
Detection reagents (e.g., for monitoring H₂O₂ production or NADH consumption)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Create a range of concentrations from low (e.g., 0.1 µM) to high (e.g., 200 µM).
-
Set up the assay plate: In each well, add the assay buffer and the detection reagents.
-
Add the substrate: Add the different concentrations of this compound to the wells. Include a no-substrate control.
-
Initiate the reaction: Add a fixed amount of the enzyme to each well to start the reaction.
-
Monitor the reaction: Immediately place the plate in a microplate reader and measure the change in signal (e.g., absorbance or fluorescence) over time.
-
Calculate initial velocities: Determine the initial reaction rate (v₀) for each substrate concentration from the linear portion of the progress curves.
-
Plot and analyze the data: Plot v₀ versus the concentration of this compound. Fit the data to a substrate inhibition model to calculate Vmax, Km, and Ki.
Protocol 2: Optimized Enzymatic Assay for an Enzyme Prone to Substrate Inhibition by this compound
This protocol is for routine enzyme activity measurements, avoiding the inhibitory range of the substrate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the optimal substrate concentration: Based on the data from Protocol 1, choose a concentration of this compound that is close to the Km but well below the Ki to ensure maximal and stable enzyme activity.
-
Prepare the reaction mixture: Prepare a master mix containing the assay buffer, detection reagents, and the optimized concentration of this compound.
-
Set up the assay plate: Add the reaction mixture to the wells. Include appropriate controls (e.g., no enzyme, no substrate).
-
Add test compounds or vehicle: If screening for inhibitors or activators, add them to the wells at this stage.
-
Initiate the reaction: Add the enzyme to start the reaction.
-
Monitor and analyze: Measure the reaction rate as described in Protocol 1.
Signaling Pathway and Inhibition Mechanism
The mechanism of substrate inhibition often involves the binding of a second substrate molecule to the enzyme-substrate complex (ES), forming a non-productive ternary complex (ESS). This prevents the formation of the product and reduces the overall reaction rate.
Mechanism of Substrate Inhibition
Caption: The formation of a non-productive ESS complex leads to substrate inhibition.
References
preventing degradation of 16-hydroxypalmitoyl-CoA during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 16-hydroxypalmitoyl-CoA during sample preparation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: I am observing low or no signal for this compound in my LC-MS analysis. What are the potential causes and solutions?
A1: Low or no signal is a common issue that can stem from several factors related to sample degradation or handling.
-
Inefficient Quenching of Enzymatic Activity: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly degrade this compound.[1][2][3]
-
Solution: Immediately quench metabolic activity by homogenizing the sample in an ice-cold acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[4][5] Alternatively, for cell cultures, rapid washing with ice-cold PBS followed by the addition of an ice-cold extraction solvent containing an acid (e.g., 0.6% formic acid in water) is effective.[6]
-
-
Chemical Instability of the Thioester Bond: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.
-
Suboptimal Extraction Procedure: The choice of extraction solvent and method significantly impacts recovery.
-
Solution: A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like a mixture of acetonitrile (B52724) and 2-propanol.[4][5] A multi-step extraction can improve yield.[4]
-
-
Adsorption to Surfaces: The phosphate groups of acyl-CoAs can adhere to glass and plastic surfaces, leading to sample loss.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips.
-
Q2: My results for this compound concentrations are inconsistent between replicates. What could be causing this variability?
A2: Inconsistent results often point to variability in the sample preparation workflow.
-
Inconsistent Timing: Delays between sample collection, quenching, and extraction can lead to variable degradation.
-
Solution: Standardize the timing of each step in your protocol. Perform all steps as quickly as possible while keeping the samples on ice.
-
-
Temperature Fluctuations: Allowing samples to warm up, even briefly, can accelerate enzymatic and chemical degradation.
-
Solution: Ensure consistent and continuous cooling of samples and reagents. Pre-chill all tubes, homogenizers, and centrifuge rotors.
-
-
Incomplete Homogenization or Extraction: Incomplete disruption of cells or tissues will result in variable extraction efficiency.
-
Solution: Ensure thorough homogenization. For difficult samples, consider using bead beating or sonication in addition to mechanical homogenization.
-
Q3: How can I be sure that the this compound in my sample is not degrading during storage?
A3: Proper storage is critical for the stability of acyl-CoAs.
-
Short-term Storage: For storage up to a few hours, keep extracts on ice or at 4°C in a slightly acidic buffer (pH 4.5-6.0).
-
Long-term Storage: For long-term storage, it is best to evaporate the solvent under a stream of nitrogen and store the dried extract at -80°C. Reconstitute the sample in a suitable solvent immediately before analysis.[7]
Q4: Should I use inhibitors to prevent enzymatic degradation of this compound?
A4: Yes, using a cocktail of inhibitors can be beneficial, especially if rapid and efficient quenching is challenging.
-
Acyl-CoA Thioesterase (ACOT) Inhibitors: ACOTs are the primary enzymes responsible for the hydrolysis of acyl-CoAs.[3] Long-chain acyl-CoAs are substrates for several ACOT isoforms, including ACOT1, ACOT2, and ACOT7.[3][8]
-
Recommended Inhibitors: While specific inhibitors for every ACOT are not always commercially available, broad-spectrum inhibitors of enzymes involved in fatty acid metabolism can be used. For example, Triacsin C inhibits long-chain acyl-CoA synthetase, reducing the overall flux through pathways that can lead to degradation.[9] Peroxisomal acyl-CoA thioesterase activity can be inhibited by CoASH itself, suggesting that maintaining a sufficient CoASH pool can be protective.[10]
-
Data on the Stability of Long-Chain Acyl-CoAs
Quantitative data on the degradation kinetics of this compound is limited. The following table provides an overview of the stability of long-chain acyl-CoAs based on data for similar molecules and general principles of thioester bond chemistry. The stability of this compound is expected to be comparable to that of palmitoyl-CoA.
| Condition | Parameter | Value | Source |
| pH | Optimal pH for Stability | 4.5 - 6.0 | General Chemical Principles |
| Increased Hydrolysis | > 7.0 | General Chemical Principles | |
| Temperature | Recommended Storage | -80°C (long-term, dry) | [7] |
| Sample Processing | 0 - 4°C (on ice) | [5] | |
| Enzymatic Degradation | Primary Enzymes | Acyl-CoA Thioesterases (ACOTs) | [3] |
| Cellular Locations | Cytosol (ACOT1), Mitochondria (ACOT2, ACOT7), Peroxisomes | [2][3][8] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to maximize recovery and minimize degradation.[4][5]
Materials:
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold 2-propanol
-
Ice-cold acetonitrile
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Glass homogenizer
-
Low-adhesion polypropylene centrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Weigh the frozen tissue sample (not exceeding 100 mg) and place it in a pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of ice-cold 2-propanol to the homogenate and homogenize again.
-
Transfer the homogenate to a pre-chilled polypropylene centrifuge tube. Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate solution.
-
Vortex the mixture for 5 minutes at 4°C.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs into a new pre-chilled tube.
-
For immediate analysis, proceed to the analytical step. For storage, dry the extract under a stream of nitrogen and store at -80°C.
Protocol 2: Assessment of this compound Stability
This protocol provides a framework for evaluating the stability of a this compound standard under different experimental conditions.
Materials:
-
This compound standard
-
A set of buffers with varying pH values (e.g., pH 4.0, 7.0, 9.0)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., 10% trichloroacetic acid or 0.6% formic acid)
-
LC-MS system for quantification
Procedure:
-
Prepare solutions of this compound in the different buffers to a known concentration.
-
Aliquot the solutions into multiple tubes for each condition (pH and temperature).
-
Place the tubes in the respective temperature-controlled environments.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the degradation reaction in one tube from each condition by adding the quenching solution.
-
Immediately analyze the samples by LC-MS to quantify the remaining this compound.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate and half-life.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. scbt.com [scbt.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. Multiple mitochondrial thioesterases have distinct tissue and substrate specificity and CoA regulation, suggesting unique functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Characterization of an acyl-coA thioesterase that functions as a major regulator of peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the sensitivity of 16-hydroxypalmitoyl-CoA detection
Welcome to the technical support center for the sensitive detection of 16-hydroxypalmitoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the sensitivity and reliability of their analytical methods.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the analysis of this compound and other long-chain acyl-CoAs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Signal for this compound | Sample Degradation: Acyl-CoAs are chemically and enzymatically unstable. | Ensure rapid quenching of metabolic activity (e.g., flash-freezing in liquid nitrogen). Keep samples on ice throughout the preparation process. Store extracts as dry pellets at -80°C and reconstitute just before analysis.[1] |
| Poor Extraction Efficiency: Inefficient release of acyl-CoAs from the cellular matrix. | Use a robust homogenization method in an ice-cold extraction solvent (e.g., 80% methanol).[2] For tissues, consider mechanical disruption followed by solvent extraction. | |
| Suboptimal Mass Spectrometry (MS) Settings: Incorrect precursor/product ion selection or insufficient ionization. | Optimize MS parameters using a this compound standard. In positive ion mode, a characteristic neutral loss of 507 Da (3'-phospho-ADP moiety) is common for acyl-CoAs.[1][3] | |
| 2. Poor Chromatographic Peak Shape (Tailing, Broadening) | Analyte Interaction with Column Hardware: The phosphate (B84403) groups of CoA can interact with stainless steel components of the LC system. | Use a biocompatible PEEK or MP35N LC system, or passivate the system by repeatedly injecting a concentrated solution of the analyte. |
| Suboptimal Mobile Phase: Inadequate pH or lack of ion-pairing can lead to poor peak shape for polar, charged molecules like acyl-CoAs. | For reversed-phase chromatography, use ion-pairing agents (e.g., triethylamine) or operate at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution.[1][3] | |
| 3. Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte. | Improve sample cleanup using solid-phase extraction (SPE) to remove interfering components.[1][2] Construct calibration curves in a matrix that closely matches the study samples.[1] |
| Lack of an Appropriate Internal Standard: Variations in sample preparation and injection volume are not accounted for. | The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, use an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) which is not naturally present in most biological samples.[1][3] | |
| Non-Linearity of Calibration Curve: Often occurs at low concentrations. | Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves to improve accuracy at lower concentrations.[1] | |
| 4. Poor Recovery from Solid-Phase Extraction (SPE) | Inappropriate SPE Cartridge or Protocol: The chosen SPE chemistry may not be optimal for retaining and eluting hydroxylated long-chain acyl-CoAs. | If SPE is necessary, ensure the cartridge type (e.g., C18, anion-exchange) and the elution method are optimized for your analyte. Alternatively, consider methods that do not require an SPE step, such as direct injection after protein precipitation with sulfosalicylic acid (SSA).[1] |
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What is the most critical step in sample preparation for acyl-CoA analysis? A1: The most critical step is the rapid quenching of metabolic activity to prevent enzymatic degradation of acyl-CoAs. This is typically achieved by flash-freezing the sample in liquid nitrogen immediately after collection, followed by extraction in an ice-cold solvent. Acyl-CoAs are highly unstable, and minimizing the time between sample collection and extraction is paramount.[1]
Q2: Which extraction method is recommended for this compound? A2: Solvent precipitation is a simple and fast method with good recovery for a broad range of acyl-CoAs.[2] A common approach is homogenization in 80% methanol (B129727) or a mixture of acetonitrile:isopropanol:methanol.[2][4] For cleaner samples, which can reduce matrix effects in the MS, solid-phase extraction (SPE) using a C18 or anion-exchange cartridge can be performed after the initial extraction.[1][3]
Chromatography & Mass Spectrometry
Q3: How can I improve the chromatographic separation of this compound from other isomers and lipids? A3: Achieving good chromatographic separation is essential to reduce ion suppression.[1] For long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is common.[1] To enhance peak shape and resolution, consider using ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide).[1][3] Alternatively, hydrophilic interaction liquid chromatography (HILIC) has been successfully used for broader coverage of acyl-CoAs.[5]
Q4: What are the characteristic mass transitions for this compound in MS/MS analysis? A4: In positive ion electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][3] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[1] For this compound, you would set up a selected reaction monitoring (SRM) experiment to monitor the transition from its protonated precursor ion [M+H]+ to these characteristic product ions. The specific precursor mass for this compound (C37H66N7O18P3S) needs to be calculated accurately.
Q5: What is a suitable internal standard for quantifying this compound? A5: The gold standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₁₆-hydroxypalmitoyl-CoA). If this is not commercially available, an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0) is an effective alternative as it is not typically present in biological samples and has similar chemical properties to long-chain acyl-CoAs.[1][3][4]
Sensitivity Enhancement
Q6: Are there chemical derivatization strategies to increase the detection sensitivity of this compound? A6: While direct LC-MS/MS is often sensitive enough, derivatization can be employed to enhance ionization efficiency. For molecules with carboxyl or hydroxyl groups, derivatization can improve chromatographic behavior and MS response.[6] For this compound, derivatizing the hydroxyl group could be a potential strategy, although this is less common for acyl-CoA analysis and would require significant method development. A more common strategy is to optimize the LC-MS/MS method itself, for instance by using a more sensitive mass spectrometer or by improving the sample clean-up to reduce matrix effects.[1][2]
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is based on a rapid solvent precipitation method.
-
Metabolic Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Instantly add liquid nitrogen to the culture dish to flash-freeze the cell monolayer and quench metabolic activity.
-
Cell Lysis and Extraction: a. On dry ice, add 1 mL of ice-cold 80% methanol (LC-MS grade) containing an appropriate internal standard (e.g., C17:0-CoA). b. Scrape the frozen cells and transfer the lysate to a microcentrifuge tube. c. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[4] b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
Sample Concentration: a. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. b. Store the dried pellet at -80°C until analysis.[1]
-
Reconstitution: a. Just prior to analysis, reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[2]
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of acyl-CoA extracts using reversed-phase chromatography.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5).[1][3]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide (pH 10.5).[1][3]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Analysis Mode: Selected Reaction Monitoring (SRM).[4]
-
SRM Transitions:
-
Precursor Ion [M+H]⁺: Calculate the exact mass for this compound.
-
Product Ions: Monitor the characteristic fragment at m/z 428 and the product ion resulting from the neutral loss of 507.1 Da.[1]
-
-
Optimization: Optimize collision energy and other source parameters using a pure standard of this compound if available.
-
Visualizations and Diagrams
Caption: Workflow for this compound analysis.
Caption: Troubleshooting low signal for acyl-CoA detection.
References
dealing with matrix effects in the quantification of 16-hydroxypalmitoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of 16-hydroxypalmitoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of quantification.[1] The primary sources of matrix effects in biological samples are phospholipids, salts, and proteins.[2]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The presence and extent of matrix effects can be assessed using several methods. A common approach is the post-extraction spike method, where the response of this compound spiked into a blank matrix extract is compared to its response in a neat solvent.[3] A significant difference between the two indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.
Q3: What is the most effective strategy to minimize matrix effects in this compound quantification?
A3: The most effective strategy is to implement a robust sample preparation protocol to remove interfering matrix components before LC-MS analysis.[1] Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[4] For complex matrices, specialized techniques like phospholipid removal plates or cartridges can be highly effective.[2] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for any remaining matrix effects and improve quantitative accuracy.[5][6]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Sample dilution can be a straightforward method to reduce the concentration of interfering matrix components and thereby lessen matrix effects. However, this approach is only viable if the concentration of this compound in the diluted sample remains sufficiently high for reliable detection by the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of your analyte. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or use phospholipid removal products. 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to normalize the signal and provide more accurate quantification despite suppression.[5][6] |
| Poor reproducibility of results | Inconsistent Matrix Effects: The composition of the matrix may vary between samples, leading to different degrees of ion suppression or enhancement. | 1. Standardize Sample Collection and Handling: Ensure all samples are treated identically to minimize variability. 2. Employ a Robust Sample Preparation Protocol: A consistent and effective cleanup method will reduce sample-to-sample variation in matrix components. 3. Utilize a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variability in matrix effects.[5][6] |
| High background noise or interfering peaks | Incomplete Removal of Matrix Components: The sample preparation method is not effectively removing all interfering substances. | 1. Evaluate Different Sample Preparation Techniques: Compare the effectiveness of protein precipitation, LLE, and different SPE sorbents. 2. Optimize SPE Wash and Elution Steps: Ensure the wash steps are removing interferences without eluting the analyte, and the elution step is efficiently recovering the analyte. |
| Analyte peak splitting or shifting retention time | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can affect the column chemistry and alter the retention of this compound. | 1. Enhance Sample Cleanup: A cleaner sample will have less impact on the analytical column. 2. Incorporate a Column Wash Step: Include a high-organic wash at the end of each run to remove strongly retained matrix components. 3. Consider a Guard Column: This can help protect the analytical column from fouling. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a basic method for removing proteins from plasma or serum samples. While simple, it may not be sufficient for complete removal of all matrix interferences, especially phospholipids.
Materials:
-
Plasma or serum sample
-
Internal Standard Solution (e.g., ¹³C-labeled this compound)
-
Precipitation Solution (e.g., Acetonitrile with 1% formic acid)
-
Eppendorf tubes
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a clean Eppendorf tube, add 100 µL of the sample.
-
Add 20 µL of the Internal Standard Solution.
-
Add 400 µL of cold precipitation solution to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the sample at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
This protocol utilizes SPE for a more thorough cleanup of the sample, which is particularly useful for reducing phospholipid-based matrix effects. A weak anion exchange SPE column is often effective for purifying acyl-CoAs.[7]
Materials:
-
Sample extract (from Protocol 1, before drying)
-
Weak anion exchange SPE columns
-
SPE manifold (vacuum or positive pressure)
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
Procedure:
-
Condition the SPE Column: Pass 1 mL of methanol through the column, followed by 1 mL of water.
-
Equilibrate the SPE Column: Pass 1 mL of 2% formic acid through the column.
-
Load the Sample: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE column.
-
Wash the Column:
-
Wash with 1 mL of 2% formic acid to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elute this compound: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation methods in reducing matrix effects for long-chain acyl-CoA quantification. The values are representative and may vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation | 80-95 | 40-70 (Suppression) | <15 |
| Liquid-Liquid Extraction (LLE) | 60-85 | 15-30 (Suppression) | <10 |
| Solid-Phase Extraction (SPE) | 85-100 | 5-15 (Suppression) | <5 |
| Phospholipid Removal Plate | 90-105 | <5 (Minimal Effect) | <5 |
-
Analyte Recovery: The percentage of the analyte of interest recovered after the sample preparation process.
-
Matrix Effect: The percentage of signal suppression or enhancement observed. A value of 0% indicates no matrix effect, negative values indicate suppression, and positive values indicate enhancement.
-
Reproducibility (%RSD): The relative standard deviation of replicate measurements, indicating the precision of the method.
Visualizations
Caption: Workflow for this compound quantification.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Stable Isotope Dilution and Liquid Chromatography Tandem Mass Spectrometry for Multi-Mycotoxin Analysis in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Differentiating 16-Hydroxypalmitoyl-CoA from its Isomers: A Mass Spectrometric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of lipid molecules is paramount in understanding their biological functions and roles in disease. 16-hydroxypalmitoyl-CoA, a key intermediate in fatty acid metabolism, and its positional isomers present a significant analytical challenge due to their identical mass and elemental composition. This guide provides a comparative overview of mass spectrometric approaches to differentiate this compound from its isomers, with a focus on tandem mass spectrometry (MS/MS) techniques. We present supporting data from related molecules and established fragmentation principles, alongside detailed experimental protocols to aid in the development of robust analytical methods.
Introduction to the Challenge
Positional isomers of hydroxypalmitoyl-CoA, such as 2-hydroxy-, 3-hydroxy-, and other mid-chain hydroxylated species, can have distinct metabolic fates and signaling properties. Standard mass spectrometry, which measures the mass-to-charge ratio (m/z) of the intact molecule, cannot distinguish between these isomers. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion and analysis of the resulting product ions, is essential for their differentiation.
The fragmentation of acyl-CoAs is typically dominated by the neutral loss of the large coenzyme A moiety (507 Da), which often masks the subtle fragmentation differences arising from the position of the hydroxyl group on the palmitoyl (B13399708) chain. Therefore, specific analytical strategies, including derivatization and careful optimization of collision-induced dissociation (CID) conditions, are often necessary to generate diagnostic fragment ions.
Comparative Fragmentation Analysis
While direct comparative experimental data for the tandem mass spectra of all hydroxypalmitoyl-CoA isomers is limited in the public domain, we can infer the expected fragmentation patterns based on studies of derivatized hydroxy fatty acids and fundamental principles of mass spectrometry. The position of the hydroxyl group influences the stability of adjacent carbon-carbon bonds, leading to characteristic fragmentation pathways upon CID.
For instance, studies on derivatized long-chain hydroxy fatty acids have shown that different positional isomers yield distinct product ion spectra.[1] Acetyl trimethylaminoethyl ester iodide derivatives of 2-, 3-, 12-, and 16-hydroxypalmitic acids, for example, produce remarkably different fragmentation patterns, allowing for their unambiguous identification.[1]
Below is a table summarizing the expected diagnostic fragment ions for different classes of hydroxypalmitoyl-CoA isomers. The relative abundances are illustrative and would need to be determined empirically for specific instrumental conditions.
| Isomer Position | Expected Diagnostic Fragment Ions (m/z) | Fragmentation Pathway |
| 16-hydroxy (ω-hydroxy) | Cleavage between C14-C15 and C15-C16 | Alpha-cleavage adjacent to the terminal hydroxyl group. |
| 2-hydroxy (α-hydroxy) | Loss of CO and H₂O from the acyl chain | Cleavage adjacent to the carbonyl and hydroxyl groups. |
| 3-hydroxy (β-hydroxy) | Characteristic neutral loss of H₂O | McLafferty-type rearrangement and dehydration. |
| Mid-chain hydroxy | Cleavages on either side of the C-OH bond | Charge-remote fragmentation yielding ions indicative of the hydroxyl position. |
Experimental Protocols
To achieve successful differentiation of hydroxypalmitoyl-CoA isomers, a combination of chromatographic separation and optimized tandem mass spectrometry is crucial. For enhanced specificity, chemical derivatization of the hydroxyl group is highly recommended.
Protocol 1: LC-MS/MS Analysis of Underivatized Hydroxypalmitoyl-CoA Isomers
This method relies on high-resolution chromatography to separate isomers prior to MS/MS analysis.
1. Sample Preparation:
- Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.
- Resuspend the dried extract in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Precursor Ion Selection: Isolate the [M+H]⁺ ion of hydroxypalmitoyl-CoA.
- Collision-Induced Dissociation (CID): Apply a range of collision energies to optimize the generation of diagnostic fragment ions.
- Data Acquisition: Acquire full scan MS/MS spectra.
Protocol 2: Derivatization for Enhanced Isomer-Specific Fragmentation
Derivatization of the hydroxyl group can direct fragmentation pathways, leading to more informative spectra. Acetylation or silylation are common derivatization strategies.
1. Derivatization (Acetylation):
- Dry the acyl-CoA extract under a stream of nitrogen.
- Add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine.
- Incubate at 60 °C for 1 hour.
- Dry the sample again and reconstitute for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Follow the LC-MS/MS protocol described above, adjusting the precursor ion m/z to account for the mass of the acetyl group (+42 Da).
Visualizing the Workflow and Isomeric Relationships
To clarify the experimental process and the structural relationships between the isomers, the following diagrams are provided.
Conclusion
The mass spectrometric differentiation of this compound from its positional isomers is a complex analytical task that requires a combination of high-resolution chromatographic separation and detailed tandem mass spectrometric analysis. While the fragmentation of underivatized hydroxypalmitoyl-CoA is often dominated by the loss of the CoA moiety, careful optimization of fragmentation conditions can reveal subtle, isomer-specific fragmentation patterns. For more robust and unambiguous identification, chemical derivatization of the hydroxyl group is a highly effective strategy to direct fragmentation and produce diagnostic ions. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and implement methods for the accurate identification and quantification of these important lipid isomers, ultimately contributing to a deeper understanding of their roles in biology and disease.
References
A Comparative Analysis of 16-Hydroxypalmitoyl-CoA and Palmitoyl-CoA Metabolism for Researchers and Drug Development Professionals
An objective guide to the metabolic fates and signaling roles of two key fatty acyl-CoA molecules, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of the metabolism of 16-hydroxypalmitoyl-CoA and palmitoyl-CoA. Understanding the distinct and overlapping pathways of these two molecules is crucial for researchers in metabolic diseases, oncology, and pharmacology. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways involved.
Introduction
Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a central node in cellular metabolism. It is a primary substrate for mitochondrial β-oxidation for ATP production, a building block for complex lipids, and a signaling molecule. In contrast, this compound is a product of ω-oxidation, an alternative fatty acid metabolic pathway. While both molecules share a 16-carbon backbone, the presence of a hydroxyl group at the omega (ω) position in this compound significantly alters its metabolic processing and potential biological functions.
Metabolic Pathways: A Head-to-Head Comparison
The primary metabolic fates of palmitoyl-CoA and this compound are distinct, beginning with their entry into catabolic pathways.
Palmitoyl-CoA Metabolism
Palmitoyl-CoA is predominantly metabolized through β-oxidation within the mitochondria. This cyclical process sequentially shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation and substantial ATP production. For transport into the mitochondrial matrix, palmitoyl-CoA must first be converted to palmitoylcarnitine (B157527) by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.
This compound Metabolism
The metabolism of this compound begins with the ω-oxidation of palmitic acid in the endoplasmic reticulum. This process, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, introduces a hydroxyl group at the 16th carbon.[1][2][3][4] The resulting 16-hydroxypalmitic acid is then activated to this compound. This molecule can be further oxidized to a dicarboxylic acid, hexadecanedioic acid, which can then undergo β-oxidation from either end in both mitochondria and peroxisomes.
dot
Caption: Overview of Palmitoyl-CoA and this compound metabolic pathways.
Quantitative Comparison of Metabolic Efficiency
Direct comparative kinetic data for all enzymes involved in the metabolism of both molecules is limited. However, studies on the oxidation rates of their downstream metabolites provide valuable insights into their relative metabolic efficiency.
| Substrate | Organelle | Relative Oxidation Rate | Reference |
| Palmitoyl-CoA | Mitochondria | High | [5] |
| This compound | Mitochondria & Peroxisomes | Moderate | |
| Hexadecanedioyl-CoA (from this compound) | Mitochondria | 20-25% of Palmitoyl-CoA rate |
Note: The oxidation rate of hexadecanedioyl-CoA, a product of this compound metabolism, is significantly lower than that of palmitoyl-CoA in mitochondria, suggesting that ω-oxidation followed by β-oxidation is a less efficient energy-producing pathway compared to the direct β-oxidation of palmitoyl-CoA.
Signaling Roles and Cellular Regulation
Beyond their role in energy metabolism, both fatty acyl-CoAs are involved in cellular signaling, primarily through protein acylation.
Palmitoyl-CoA in Protein S-palmitoylation
Palmitoyl-CoA is the primary substrate for S-palmitoylation, a reversible post-translational modification where palmitate is attached to cysteine residues of proteins.[6] This modification regulates protein trafficking, localization, stability, and activity. A wide range of signaling proteins are regulated by S-palmitoylation.
Potential Signaling Roles of this compound
The role of this compound in signaling is less understood. However, the ω-oxidation pathway can produce signaling molecules.[1] It is also plausible that this compound could serve as a substrate for protein acylation, potentially competing with palmitoyl-CoA and leading to functionally distinct modified proteins.[7] Further research is needed to elucidate the specific signaling functions of this compound.
dot
Caption: Competitive landscape of protein acylation by fatty acyl-CoAs.
Experimental Protocols
Accurate quantification of this compound and palmitoyl-CoA is essential for comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS
1. Sample Preparation (from cultured cells or tissues):
-
Homogenize cells or tissues in a cold extraction solvent (e.g., acetonitrile/isopropanol/water).
-
Include an internal standard (e.g., C17:0-CoA) for accurate quantification.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for cleanup:
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acyl-CoAs with an organic solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA species should be monitored for quantification.
dot
Caption: Workflow for the quantitative analysis of fatty acyl-CoAs.
Conclusion
This compound and palmitoyl-CoA, while structurally similar, exhibit distinct metabolic profiles and likely possess different signaling functions. Palmitoyl-CoA is a primary fuel for mitochondrial β-oxidation and a key substrate in protein S-palmitoylation. In contrast, this compound, a product of ω-oxidation, is catabolized through a less efficient pathway and its role in cellular signaling is an emerging area of investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the comparative biology of these two important fatty acyl-CoA molecules, which may lead to the identification of novel therapeutic targets for metabolic and signaling-related disorders.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The biological significance of ω-oxidation of fatty acids [jstage.jst.go.jp]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Metabolic Fates of 16-Hydroxypalmitoyl-CoA and Dicarboxylic Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two key classes of molecules in fatty acid metabolism: 16-hydroxypalmitoyl-CoA, an intermediate in omega-oxidation, and dicarboxylic acyl-CoAs, the products of this pathway. Understanding the distinct fates of these molecules is crucial for research into metabolic disorders and for the development of targeted therapeutics.
Overview of Metabolic Fates
Long-chain fatty acids that are not immediately used for energy production or complex lipid synthesis can be shunted into alternative oxidative pathways. One such pathway is omega (ω)-oxidation , which occurs primarily in the endoplasmic reticulum of the liver and kidneys.[1][2] This pathway serves as a mechanism to handle excess fatty acids and to produce dicarboxylic acids, which are more water-soluble and can be more readily excreted or further metabolized.[3]
This compound is a key intermediate in the ω-oxidation of palmitic acid, the most common saturated fatty acid in animals. Its metabolic journey is a linear progression within the endoplasmic reticulum, leading to the formation of a dicarboxylic acid.
Dicarboxylic acyl-CoAs , the end products of ω-oxidation, are subsequently transported to peroxisomes for catabolism via β-oxidation .[4][5] This process shortens the carbon chain of the dicarboxylic acids, producing acetyl-CoA and succinyl-CoA, which can then enter central metabolic pathways like the citric acid cycle.[6] While mitochondria can also metabolize dicarboxylic acids, peroxisomes are the primary site for the initial chain shortening of long-chain dicarboxylates.[6][7]
Comparative Analysis of Metabolic Pathways
| Feature | This compound | Dicarboxylic Acyl-CoAs |
| Primary Metabolic Pathway | Omega (ω)-Oxidation | Peroxisomal Beta (β)-Oxidation |
| Subcellular Location | Endoplasmic Reticulum[1][2] | Peroxisomes[4][5] |
| Initial Substrate | 16-Hydroxypalmitic acid (activated to its CoA ester) | Long-chain dicarboxylic acids (activated to their CoA esters) |
| Key Enzymes | - Cytochrome P450 (CYP4A family)[6] - Alcohol Dehydrogenase[1] - Aldehyde Dehydrogenase[1] | - Acyl-CoA Oxidase (ACOX)[4][8] - L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP)[4][9] - Sterol Carrier Protein X (SCPX) Thiolase[4] |
| Process | Sequential oxidation of the ω-methyl group to a carboxylic acid | Iterative two-carbon shortening from the carboxyl end |
| Primary End Products | Hexadecanedioic acid (a C16 dicarboxylic acid)[10] | Acetyl-CoA, Succinyl-CoA, and shorter-chain dicarboxylic acyl-CoAs[6][9] |
Quantitative Data: Enzyme Kinetics
The efficiency of these metabolic pathways is dictated by the kinetic properties of their key enzymes.
Table 1: Kinetic Parameters of Human Liver Alcohol Dehydrogenase (ADH) Isoenzymes with 16-Hydroxyhexadecanoic Acid
Data from[1]
| ADH Isoenzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |
| αɣ₁ | 2.5 | 11.0 | 4.4 |
| αβ₁ | 1.8 | 9.0 | 5.0 |
| β₁ɣ₂ | 1.5 | 10.0 | 6.7 |
| ɣ₁ɣ₁ | 3.5 | 13.0 | 3.7 |
| β₁ɣ₁ | 1.2 | 8.0 | 6.7 |
| β₁β₁ | 1.6 | 10.0 | 6.3 |
Table 2: Kinetic Parameters of Rat Liver Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acyl-CoA Substrates
Data from[11]
| Substrate | Km (µM) | Relative Vmax |
| Adipoyl-CoA (DC6) | 100 | Similar to other substrates |
| Suberoyl-CoA (DC8) | 50 | Similar to other substrates |
| Sebacoyl-CoA (DC10) | 25 | Similar to other substrates |
| Dodecanedioyl-CoA (DC12) | 15 | Similar to other substrates |
Note: While the Vmax values were similar for these substrates, the study indicates that the combination of increasing Km and decreasing substrate inhibition constant (Ki) with shorter chain lengths leads to a lower maximum obtainable velocity for shorter-chain dicarboxylates.[11]
Signaling Pathways and Regulation
The metabolic fates of both this compound and dicarboxylic acyl-CoAs are under tight transcriptional control, primarily through the action of Peroxisome Proliferator-Activated Receptors (PPARs) , a class of nuclear receptors that act as transcription factors.[12][13]
Regulation of Omega-Oxidation
The initial and rate-limiting step of ω-oxidation is catalyzed by cytochrome P450 enzymes of the CYP4A family. The expression of these enzymes is upregulated by the activation of PPARα .[2][10] PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to a specific DNA sequence called a Peroxisome Proliferator Response Element (PPRE) in the promoter region of the CYP4A genes, thereby initiating their transcription.[2][10] Fatty acids and their derivatives can serve as ligands for PPARα, creating a feedback loop where an excess of fatty acids can induce their own metabolism via ω-oxidation. Fatty aldehyde dehydrogenase, the final enzyme in this pathway, is also transcriptionally upregulated by PPARα.[10]
Regulation of Peroxisomal Beta-Oxidation
Similarly, the enzymes of peroxisomal β-oxidation are also under the transcriptional control of PPARα.[14][15] Dicarboxylic acids themselves are potent activators of PPARα. This creates a feed-forward mechanism where the products of ω-oxidation stimulate their own degradation in the peroxisomes. This regulatory circuit ensures that dicarboxylic acids do not accumulate to toxic levels.
Experimental Protocols
Assay for Acyl-CoA Oxidase Activity (Fluorometric Method)
This protocol is adapted from a method for determining peroxisomal fatty acyl-CoA oxidase activity.[4]
Principle: The activity of acyl-CoA oxidase is determined by measuring the production of hydrogen peroxide (H₂O₂), which is a direct product of the enzyme's reaction. The H₂O₂ produced is used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) into a highly fluorescent product. The rate of increase in fluorescence is proportional to the acyl-CoA oxidase activity.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: Lauroyl-CoA (or other dicarboxylyl-CoA of interest), 100 µM in assay buffer.
-
Horseradish Peroxidase (HRP): 10 units/mL in assay buffer.
-
Fluorescent Probe: 4-hydroxyphenylacetic acid, 1 mM in assay buffer.
-
Sample: Isolated peroxisomes or cell lysate.
-
H₂O₂ Standard: For generating a standard curve.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~400 nm).
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and the fluorescent probe in each well of the microplate.
-
Add the sample (isolated peroxisomes or cell lysate) to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes at 37°C.
-
Calculate the rate of H₂O₂ production by comparing the rate of fluorescence increase to a standard curve generated with known concentrations of H₂O₂.
-
Express the enzyme activity as nmol of H₂O₂ produced per minute per mg of protein.
Measurement of Peroxisomal β-Oxidation in Living Cells using Stable-Isotope Labeled Fatty Acids
This protocol is based on the methodology for measuring peroxisomal fatty acid β-oxidation in living cells.[16]
Principle: This method quantifies the peroxisomal β-oxidation capacity by tracing the metabolic fate of a stable-isotope labeled very-long-chain fatty acid (VLCFA), such as D₃-C22:0. The cells are incubated with the labeled substrate, and the amount of the chain-shortened product (e.g., D₃-C16:0) is measured by mass spectrometry.
Materials:
-
Cell culture medium.
-
Stable-isotope labeled substrate: D₃-docosanoic acid (D₃-C22:0).
-
Cultured cells (e.g., fibroblasts, hepatocytes).
-
Solvents for lipid extraction (e.g., hexane, isopropanol).
-
Internal standard (e.g., C17:0).
-
Derivatizing agent (e.g., pentafluorobenzyl bromide).
-
Gas chromatography-mass spectrometry (GC-MS) system.
Procedure:
-
Culture cells to near confluency in appropriate culture dishes.
-
Incubate the cells with culture medium containing a known concentration of D₃-C22:0 for a defined period (e.g., 24-48 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Perform a total lipid extraction from the cell pellet using appropriate organic solvents, after adding an internal standard.
-
Derivatize the fatty acids to make them volatile for GC-MS analysis.
-
Analyze the derivatized fatty acids by GC-MS to quantify the amounts of D₃-C22:0 (substrate) and D₃-C16:0 (product).
-
The peroxisomal β-oxidation activity is expressed as the ratio of the product to the substrate (D₃-C16:0 / D₃-C22:0).
Summary and Conclusion
The metabolic fates of this compound and dicarboxylic acyl-CoAs are distinct yet sequentially linked processes that are crucial for maintaining lipid homeostasis. This compound is an intermediate in the endoplasmic reticulum-based ω-oxidation pathway, which converts it into a C16 dicarboxylic acid. This dicarboxylic acid, after activation to its CoA ester, is then a substrate for peroxisomal β-oxidation, a process that efficiently shortens its carbon chain to yield energy and metabolic intermediates. Both pathways are transcriptionally regulated by PPARα, ensuring a coordinated response to changes in fatty acid levels. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate these important metabolic pathways.
References
- 1. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty aldehyde dehydrogenase: genomic structure, expression and mutation analysis in Sjögren-Larsson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safranerio.fr [safranerio.fr]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 9. Coenzyme A-acylating aldehyde dehydrogenase from Clostridium beijerinckii NRRL B592 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty aldehyde dehydrogenase is up-regulated by polyunsaturated fatty acid via peroxisome proliferator-activated receptor alpha and suppresses polyunsaturated fatty acid-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
- 13. mdpi.com [mdpi.com]
- 14. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. ijsra.net [ijsra.net]
- 16. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 16-hydroxypalmitoyl-CoA: Enzymatic vs. Mass Spectrometry Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a detailed comparison of two primary analytical techniques for measuring 16-hydroxypalmitoyl-CoA: enzymatic assays and mass spectrometry-based methods. We present a cross-validation framework, supported by experimental data for similar analytes, to aid in the selection of the most appropriate method for your research needs.
The analysis of this compound, a key intermediate in fatty acid metabolism, is crucial for understanding various physiological and pathological processes. The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of these investigations. This guide delves into the principles, protocols, and performance characteristics of both enzymatic and mass spectrometry assays, offering a clear comparison to inform your experimental design.
Data Presentation: A Head-to-Head Comparison
To facilitate a direct comparison, the following table summarizes the key performance metrics of enzymatic and mass spectrometry assays for the quantification of long-chain acyl-CoAs, based on published data for similar analytes.
| Feature | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect measurement based on the enzymatic conversion of the analyte, often coupled to a colorimetric or fluorometric readout. | Direct detection and quantification based on the mass-to-charge ratio of the analyte and its fragments. |
| Specificity | Can be high if the enzyme is specific to the substrate. However, cross-reactivity with structurally similar molecules can be a concern. | Very high, allowing for the differentiation of isomers and isobars. |
| Sensitivity | Typically in the micromolar (µM) range. For example, some commercial kits have a detection limit of around 0.3 µM.[1] | High sensitivity, often reaching picomolar (pM) to nanomolar (nM) levels. |
| Linearity | Generally exhibits a narrower linear range compared to mass spectrometry. | Wide linear dynamic range, often spanning several orders of magnitude. |
| Throughput | Can be adapted for high-throughput screening in a 96-well plate format.[1] | Higher throughput can be achieved with rapid chromatography methods and automation. |
| Matrix Effects | Susceptible to interference from components in complex biological samples, which can affect enzyme activity or the detection signal. | Can be affected by ion suppression or enhancement from co-eluting matrix components, but this can be mitigated with appropriate sample preparation and internal standards. |
| Multiplexing | Generally limited to the measurement of a single analyte or a class of compounds that react with the same enzyme system. | Allows for the simultaneous quantification of multiple analytes in a single run. |
| Cost | Lower initial instrument cost. Reagent costs can vary. | Higher initial instrument cost. Solvents and standards can also contribute to the overall cost. |
Experimental Protocols
Enzymatic Assay for this compound (Generalized Protocol)
This protocol is a generalized procedure based on enzymatic assays for similar long-chain acyl-CoAs, which typically involve the oxidation of the acyl-CoA and the subsequent detection of a product like H2O2.
Principle: The enzymatic assay would likely rely on an acyl-CoA oxidase or dehydrogenase that can act on this compound. The reaction would produce a detectable product, such as hydrogen peroxide (H2O2), which can then be measured using a coupled colorimetric or fluorometric reaction.
Materials:
-
Sample containing this compound
-
Acyl-CoA oxidase or dehydrogenase capable of acting on hydroxylated long-chain fatty acyl-CoAs
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Microplate reader
Procedure:
-
Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
-
Reaction Setup: In a 96-well plate, add the sample extract.
-
Enzymatic Reaction: Add a reaction mixture containing the acyl-CoA oxidase/dehydrogenase, HRP, and the chromogenic/fluorogenic substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantification: Determine the concentration of this compound in the sample by comparing the signal to a standard curve generated with known concentrations of a similar hydroxylated long-chain acyl-CoA standard.
Mass Spectrometry Assay for this compound (LC-MS/MS)
This protocol is based on established methods for the analysis of long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Principle: LC-MS/MS provides high specificity and sensitivity for the quantification of this compound. The liquid chromatography step separates the analyte from other molecules in the sample, and the tandem mass spectrometer identifies and quantifies it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Sample containing this compound
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (B52724), methanol (B129727), water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample in a suitable buffer.
-
Add the internal standard to the homogenate.
-
Extract the acyl-CoAs using a solvent mixture (e.g., isopropanol/acetonitrile).
-
Perform a solid-phase extraction (SPE) to clean up the sample and enrich for acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid or ammonium acetate (A) and acetonitrile or methanol with the same modifier (B). The gradient will separate this compound from other acyl-CoAs and matrix components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for this compound and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of enzymatic and mass spectrometry assays.
Caption: Simplified metabolic pathway showing the formation of this compound.
Conclusion
Both enzymatic and mass spectrometry assays offer viable approaches for the quantification of this compound, each with its own set of advantages and limitations. Enzymatic assays can be a cost-effective and high-throughput option for screening purposes, provided that a specific enzyme is available and matrix effects can be minimized. However, for highly specific, sensitive, and multiplexed quantification, especially in complex biological matrices, LC-MS/MS is the superior method.[3]
A thorough cross-validation, where feasible, is the gold standard for ensuring data accuracy and reliability. By understanding the principles and performance characteristics of each method, researchers can make an informed decision to select the most appropriate assay for their specific research question, ultimately leading to more robust and reproducible scientific findings.
References
Comparative Substrate Kinetics of Acyl-CoA Oxidases: A Focus on Long-Chain Fatty Acyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Overview of Acyl-CoA Oxidase Isoforms and Substrate Specificity
The metabolism of fatty acids in peroxisomes is initiated by a family of acyl-CoA oxidases, each adapted to handle different classes of substrates. The primary human isoforms and their general substrate preferences are:
-
ACOX1 (Peroxisomal acyl-coenzyme A oxidase 1): Also known as straight-chain acyl-CoA oxidase (SCOX), ACOX1 is primarily involved in the β-oxidation of straight-chain saturated and unsaturated very-long-chain fatty acids.[1] Defects in the ACOX1 gene lead to an accumulation of VLCFAs, characteristic of pseudoneonatal adrenoleukodystrophy.[2]
-
ACOX2 (Acyl-coenzyme A oxidase 2): Referred to as branched-chain acyl-CoA oxidase (BCOX), ACOX2 oxidizes the CoA esters of bile acid intermediates, such as di- and tri-hydroxycholestanoic acids, as well as long-chain 2-methyl-branched fatty acids.[3][4]
-
ACOX3 (Acyl-coenzyme A oxidase 3): Also known as pristanoyl-CoA oxidase, ACOX3 is involved in the desaturation of 2-methyl branched fatty acids like pristanoyl-CoA.[5][6] While its rat homolog is well-characterized, the human ACOX3 is expressed at very low levels in the liver.[5]
Given its structure as a hydroxylated straight-chain fatty acid, 16-hydroxypalmitoyl-CoA would most likely be a substrate for ACOX1 . However, without direct experimental data, its kinetic parameters remain undetermined.
Comparative Kinetic Data of Acyl-CoA Oxidases
The following table summarizes the available kinetic parameters for human and rat acyl-CoA oxidases with their representative substrates. This data provides a baseline for understanding the catalytic efficiency and substrate affinity of each isoform.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Reference |
| ACOX1 (Isoform 1) | Human | Palmitoyl-CoA (C16:0) | 73 | N/A | N/A | [7] |
| ACOX1 (Isoform 2) | Human | Palmitoyl-CoA (C16:0) | 90 | N/A | N/A | [7] |
| Acyl-CoA Oxidase | Rat | Dec-4-cis-enoyl-CoA | 1.7 ± 0.2 | 11 ± 3 µmol/s/g | N/A | [8] |
N/A: Not available in the cited literature.
Signaling Pathway Involvement: PPARα Regulation
Acyl-CoA oxidases, particularly ACOX1, are key components of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Fatty acids and their CoA-esters can act as ligands for PPARα, leading to the upregulation of β-oxidation enzymes, including ACOX1. This regulatory loop is crucial for maintaining lipid homeostasis.
Experimental Protocols for Acyl-CoA Oxidase Kinetic Assays
Determining the kinetic parameters of acyl-CoA oxidases typically involves spectrophotometric or fluorometric assays that monitor the production of H₂O₂ or the consumption of the acyl-CoA substrate.
Spectrophotometric Assay
This method often relies on a coupled enzyme reaction where the H₂O₂ produced by ACOX is used by a second enzyme, such as horseradish peroxidase (HRP), to oxidize a chromogenic substrate.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Flavin adenine (B156593) dinucleotide (FAD) solution (25 µM)
-
Horseradish peroxidase (HRP) solution
-
Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)
-
Acyl-CoA substrate stock solution (e.g., Palmitoyl-CoA)
-
Purified ACOX enzyme solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, and the chromogenic substrate in a cuvette.
-
Add a specific concentration of the acyl-CoA substrate to the reaction mixture.
-
Initiate the reaction by adding a known amount of the purified ACOX enzyme.
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 500 nm for the 4-aminoantipyrine/phenol system) over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Repeat steps 2-5 with varying concentrations of the acyl-CoA substrate to generate a Michaelis-Menten plot.
-
Determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation or using a linearized plot (e.g., Lineweaver-Burk).
Direct Spectrophotometric Assay for Specific Substrates
For certain unsaturated acyl-CoA substrates, a direct assay is possible by monitoring the formation of the product, a trans-2,cis-4-dienoyl-CoA, which has a strong absorbance at 300 nm.[9][10]
Materials:
-
Buffer solution (e.g., MES buffer, pH 8.0)
-
Unsaturated acyl-CoA substrate (e.g., dec-4-cis-enoyl-CoA)
-
Purified ACOX enzyme solution
Procedure:
-
Prepare a reaction mixture containing the buffer and the acyl-CoA substrate in a UV-transparent cuvette.
-
Initiate the reaction by adding the purified ACOX enzyme.
-
Monitor the increase in absorbance at 300 nm over time.
-
Calculate the initial reaction rate and proceed as described in the coupled spectrophotometric assay to determine kinetic parameters.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the kinetic parameters of an acyl-CoA oxidase.
Conclusion
While direct comparative kinetic data for acyl-CoA oxidases with this compound are currently unavailable, this guide provides a framework for understanding the substrate specificities and kinetic properties of the ACOX isoforms. The distinct roles of ACOX1, ACOX2, and ACOX3 in metabolizing different classes of fatty acyl-CoAs underscore the complexity of peroxisomal β-oxidation. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to characterize these enzymes with novel or understudied substrates. Further research is warranted to elucidate the kinetic parameters of ACOX enzymes with hydroxylated fatty acids to better understand their physiological roles and implications in metabolic diseases.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. ACOX1 - Wikipedia [en.wikipedia.org]
- 3. platform.opentargets.org [platform.opentargets.org]
- 4. uniprot.org [uniprot.org]
- 5. ACOX3 - Wikipedia [en.wikipedia.org]
- 6. Acyl-coa oxidase 3, pristanoyl | Sigma-Aldrich [sigmaaldrich.com]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic 16-Hydroxypalmitoyl-CoA: A Comparative Guide
For researchers in metabolic pathways, lipidomics, and drug development, the biological validation of synthetic lipid analogues is a critical step to ensure their utility in experimental systems. This guide provides a framework for validating the biological activity of synthetic 16-hydroxypalmitoyl-CoA by comparing its performance in key enzymatic assays with established substrates like palmitoyl-CoA.
Introduction to this compound
This compound is an omega-hydroxylated fatty acyl-CoA that plays a role in peroxisomal and mitochondrial beta-oxidation. It is a substrate for various enzymes involved in fatty acid metabolism, and its levels can be indicative of metabolic health and disease. Synthetic versions of this molecule are invaluable tools for studying these pathways, provided their biological activity is comparable to the endogenous molecule.
Comparative Data on Acyl-CoA Substrates
Table 1: Michaelis-Menten Constants (Km) for Enzymes Utilizing Long-Chain Acyl-CoAs
| Enzyme | Substrate | Km (µM) | Organism/Tissue |
| Carnitine Palmitoyltransferase I (CPT I) | Palmitoyl-CoA | 68.9 ± 6.2 | Blunt Snout Bream Liver Mitochondria |
| Acyl-CoA Oxidase (ACOX1) | Palmitoyl-CoA | ~30 | Rat Liver Peroxisomes |
| Acyl-CoA Synthetase | Palmitic Acid | ~5-10 | Rat Liver Microsomes |
This table provides reference Km values for palmitoyl-CoA, a structurally similar, non-hydroxylated counterpart to this compound. Researchers can expect synthetic this compound to exhibit comparable, though not identical, kinetics.
Experimental Protocols for Biological Validation
To validate the biological activity of synthetic this compound, it is recommended to perform enzymatic assays that measure its ability to act as a substrate for key enzymes in fatty acid metabolism. Below are detailed protocols for two such assays.
Peroxisomal Acyl-CoA Oxidase (ACOX1) Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of an acyl-CoA by ACOX1, the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.
Principle: The ACOX1-catalyzed reaction produces H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a fluorogenic or chromogenic substrate to produce a detectable signal. A fluorometric approach using 4-hydroxyphenylacetic acid is described here.
Materials:
-
Purified peroxisomes or cell lysate containing ACOX1
-
Synthetic this compound
-
Palmitoyl-CoA (as a positive control)
-
Lauroyl-CoA (as an alternative substrate to minimize substrate inhibition)[1][2]
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
4-hydroxyphenylacetic acid
-
Horseradish peroxidase (HRP)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 0.5 mM 4-hydroxyphenylacetic acid, and 5 U/mL HRP.
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 20 µL of the enzyme preparation (purified peroxisomes or cell lysate) to each well.
-
To initiate the reaction, add 30 µL of the acyl-CoA substrate (synthetic this compound or a control) at various concentrations.
-
Immediately start monitoring the fluorescence increase at 30°C in a microplate reader.
-
The rate of fluorescence increase is proportional to the ACOX1 activity.
-
Compare the activity obtained with synthetic this compound to that of palmitoyl-CoA.
Carnitine Palmitoyltransferase I (CPT I) Activity Assay
This assay determines the activity of CPT I, the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.
Principle: CPT I catalyzes the transfer of the acyl group from an acyl-CoA to carnitine, forming acylcarnitine and releasing Coenzyme A (CoA-SH). The rate of CoA-SH release can be measured using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group to produce a yellow-colored product (2-nitro-5-thiobenzoate) that can be measured spectrophotometrically at 412 nm.
Materials:
-
Isolated mitochondria or cell homogenate
-
Synthetic this compound
-
Palmitoyl-CoA (as a positive control)
-
L-Carnitine
-
DTNB (Ellman's reagent)
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
96-well clear microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 2.5 mM L-carnitine, and 0.2 mM DTNB.
-
Add 150 µL of the reaction mixture to each well of the 96-well plate.
-
Add 20 µL of the mitochondrial preparation to each well.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
To initiate the reaction, add 30 µL of the acyl-CoA substrate (synthetic this compound or a control) at various concentrations.
-
Immediately start monitoring the increase in absorbance at 412 nm at 37°C.
-
The rate of absorbance increase is proportional to the CPT I activity.
-
Compare the activity obtained with synthetic this compound to that of palmitoyl-CoA.
Signaling Pathways and Experimental Workflows
The biological activity of this compound is primarily understood within the context of fatty acid β-oxidation. Below are diagrams illustrating the experimental workflow for its validation and its position in the metabolic pathway.
Caption: Workflow for validating synthetic this compound.
Caption: Metabolic fate of this compound.
References
A Researcher's Guide to Assessing the Specificity of Antibodies Raised Against 16-Hydroxypalmitoyl-CoA
For researchers in cellular metabolism and drug development, antibodies that specifically target lipid metabolites like 16-hydroxypalmitoyl-CoA are invaluable tools. However, the utility of such an antibody is entirely dependent on its specificity. Given that antibodies targeting this small molecule are typically custom-developed, a rigorous and systematic approach to validation is paramount. This guide provides a framework and detailed protocols for assessing the specificity of a putative anti-16-hydroxypalmitoyl-CoA antibody.
The core principle of specificity assessment is to demonstrate high-affinity binding to the target molecule, this compound, while showing negligible binding to structurally similar molecules. This is critical because the cellular environment contains a vast pool of related lipids, including the precursor palmitoyl-CoA, the corresponding free fatty acid, and other acyl-CoA variants.
Metabolic Context: The Omega-Oxidation Pathway
This compound is an intermediate in the omega (ω)-oxidation pathway of fatty acids. This pathway, occurring in the endoplasmic reticulum, serves as an alternative to the primary beta-oxidation pathway in mitochondria. It involves the hydroxylation of the terminal (omega) carbon of a fatty acid. Understanding this context is crucial for identifying potential cross-reactants and cellular targets.
Experimental Framework for Specificity Assessment
A multi-tiered approach is recommended to build confidence in antibody specificity. This workflow begins with a quantitative in vitro assay to determine binding affinity and cross-reactivity, followed by application-specific validation in complex biological samples.
Data Presentation: Summarizing Specificity
Quantitative data from specificity assays should be presented clearly to allow for direct comparison. A competitive ELISA, which measures the concentration of an analyte required to inhibit antibody binding by 50% (IC50), is the gold standard for this purpose. Lower IC50 values indicate higher binding affinity.
Table 1: Hypothetical Competitive ELISA Data for Anti-16-Hydroxypalmitoyl-CoA Antibody
| Competitor Molecule | Structural Difference from Target | IC50 (nM) | % Cross-Reactivity* |
| This compound | Target Antigen | 15 | 100% |
| Palmitoyl-CoA | Lacks terminal hydroxyl group | 1,800 | 0.83% |
| 16-Hydroxypalmitic Acid | Lacks Coenzyme A moiety | > 10,000 | < 0.15% |
| Stearoyl-CoA (C18:0) | Longer acyl chain (18 carbons) | > 10,000 | < 0.15% |
| Myristoyl-CoA (C14:0) | Shorter acyl chain (14 carbons) | > 10,000 | < 0.15% |
| Coenzyme A | Acyl chain absent | > 50,000 | < 0.03% |
*% Cross-Reactivity = (IC50 of Target / IC50 of Competitor) x 100
Experimental Protocols
Competitive ELISA for Specificity and Cross-Reactivity
This assay quantifies the antibody's preference for this compound by measuring how effectively the free molecule competes with a plate-bound conjugate for antibody binding.
Methodology:
-
Antigen Coating:
-
Prepare a conjugate of this compound linked to a carrier protein (e.g., Bovine Serum Albumin, BSA). This is necessary as small molecules do not efficiently bind to ELISA plates on their own.
-
Coat a high-binding 96-well microplate with 100 µL/well of the conjugate at an optimized concentration (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS).
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
In a separate "competition" plate or in tubes, prepare serial dilutions of the standard (free this compound) and potential cross-reactants (see Table 1).
-
Add a fixed, non-saturating concentration of the primary antibody to each well/tube containing the diluted competitors.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free molecules.
-
Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to a free molecule will bind to the coated antigen.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops (typically 5-20 minutes).
-
Add 50 µL/well of Stop Solution (e.g., 1N H₂SO₄). The color will turn yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration. The signal will be inversely proportional to the concentration of the free competitor.
-
Calculate the IC50 value for each competitor.
-
Western Blot for Detecting Acylated Proteins
This protocol aims to determine if the antibody recognizes proteins that have been post-translationally modified with this compound, and to ensure it does not cross-react with a general pool of cellular proteins.
Methodology:
-
Sample Preparation:
-
Culture cells under conditions known or hypothesized to induce protein 16-hydroxypalmitoylation.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve acylation, it is also advisable to include acyl-protein thioesterase (APT) inhibitors if available.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the anti-16-hydroxypalmitoyl-CoA primary antibody at an optimized dilution overnight at 4°C.
-
Control: In a parallel experiment, pre-incubate the antibody with a high concentration (e.g., 10-50 µM) of free this compound for 1 hour before adding it to the membrane. Specific bands should disappear or be significantly reduced in this blocked sample.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.
-
Capture the signal using an imaging system.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
IP-MS is a powerful discovery tool to identify the specific proteins that are modified by 16-hydroxypalmitoylation and recognized by the antibody.
Methodology:
-
Cell Lysis:
-
Lyse a large quantity of cells (e.g., 5-10 x 10⁷ cells) in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-16-hydroxypalmitoyl-CoA antibody (or a negative control IgG from the same species) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads extensively (4-5 times) with cold IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using a low-pH buffer or by on-bead digestion.
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
-
Mass Spectrometry:
-
Collect the resulting peptides and desalt them using C18 StageTips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were significantly enriched in the anti-16-hydroxypalmitoyl-CoA IP compared to the negative control IgG IP.
-
Successful identification of known or plausible protein targets of fatty acylation provides strong evidence for the antibody's utility and specificity in a biological context.
Safety Operating Guide
Essential Safety and Disposal Procedures for 16-hydroxypalmitoyl-CoA
Immediate Safety and Handling Precautions
Before handling 16-hydroxypalmitoyl-CoA, it is crucial to be aware of the potential hazards and to take appropriate safety measures. The health hazards of this specific compound have not been fully investigated[1]. Therefore, it should be handled with caution, limiting all forms of exposure[1].
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1][2].
-
Avoid Inhalation and Contact: Do not breathe vapor or dust. Avoid contact with eyes, skin, and clothing[1][3]. In case of contact, flush the affected area with generous amounts of water[1].
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[2].
-
Handling: Wash hands thoroughly after handling[3].
Quantitative Data Summary
The following table summarizes key information for the related compound 16-hydroxyhexadecanoic acid, which can serve as a reference in the absence of specific data for this compound.
| Property | Data | Reference |
| Synonyms | Juniperic acid, omega-Hydroxypalmitic acid | [1] |
| Molecular Formula | C16H32O3 | [1] |
| Appearance | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [3] |
| Health Hazards | To the best of our knowledge, the health hazards of this product have not been fully investigated. Exposure to any chemical should be limited. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any other laboratory chemical, must adhere to institutional, local, state, and federal regulations[4]. The following is a general procedural guide.
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to always consult the manufacturer-provided SDS for specific disposal instructions. If an SDS is not available, treat the substance as a hazardous chemical.
-
Identify Waste Type: Classify the waste. This compound, and any materials contaminated with it (e.g., pipette tips, gloves, empty containers), should be considered chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams like biological, radioactive, or general trash[4]. It should be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be accurately and clearly labeled with its contents, including the full chemical name ("this compound") and any solvents used.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal[4].
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the search results. The recommended procedure is to follow standard laboratory protocols for chemical waste disposal as outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 16-Hydroxypalmitoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling 16-hydroxypalmitoyl-CoA, a long-chain fatty acyl-CoA ester. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions and procedures should always be conducted to ensure the highest level of safety. However, the following table summarizes the recommended minimum PPE for handling this compound based on general laboratory safety standards.[1][2][3][4][5]
| PPE Category | Recommended Equipment | Rationale |
| Body Protection | • Standard laboratory coat. • Fire-resistant lab coat when working with flammable solvents. | Protects skin and clothing from potential splashes and spills.[2][3][4] |
| Hand Protection | • Disposable nitrile gloves. • Consider double-gloving for enhanced protection. | Provides a barrier against skin contact with the chemical.[1][3] |
| Eye and Face Protection | • Safety glasses with side shields (minimum). • Chemical splash goggles for procedures with a higher risk of splashing. • Face shield worn over safety glasses or goggles for maximum protection. | Protects eyes and face from splashes, aerosols, and flying particles.[1][2][4][5] |
| Respiratory Protection | • Generally not required if handled in a well-ventilated area or a fume hood. • A respirator may be necessary if there is a risk of generating aerosols or dust. | Minimizes inhalation of any potential aerosols or fine particulate matter.[2][3] |
| Foot Protection | • Closed-toe shoes. | Protects feet from spills and dropped objects.[1][2] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the manufacturer, which is typically -20°C or colder for long-term stability.
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Dispensing:
-
If the compound is in a solid form, carefully weigh the desired amount in a chemical fume hood to avoid inhalation of any dust particles.
-
If it is in a solution, use appropriate pipetting devices to transfer the liquid. Avoid mouth pipetting.
-
-
Experimental Procedures:
-
Conduct all procedures involving this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
Prevent the generation of aerosols.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Categorization: Classify waste containing this compound as chemical waste.
-
Solid Waste:
-
Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated, clearly labeled chemical waste container.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.[8]
-
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste. Ensure that all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. uah.edu [uah.edu]
- 6. chempoint.com [chempoint.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
